molecular formula C17H18N6 B15613414 Ruxolitinib-d9

Ruxolitinib-d9

Número de catálogo: B15613414
Peso molecular: 315.42 g/mol
Clave InChI: HFNKQEVNSGCOJV-QNOCMRJCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ruxolitinib-d9 is a useful research compound. Its molecular formula is C17H18N6 and its molecular weight is 315.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H18N6

Peso molecular

315.42 g/mol

Nombre IUPAC

(3R)-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2,12D

Clave InChI

HFNKQEVNSGCOJV-QNOCMRJCSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a plausible synthetic route, analytical characterization methods, and the mechanism of action of Ruxolitinib.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK-STAT pathway has been implicated in myeloproliferative neoplasms and inflammatory diseases. This compound, with deuterium (B1214612) atoms incorporated into the cyclopentyl moiety, serves as a valuable internal standard for pharmacokinetic and metabolic studies of Ruxolitinib, owing to its mass shift in mass spectrometry analysis.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a deuterated cyclopentyl precursor, followed by its coupling to the core heterocyclic structure. While various synthetic routes for Ruxolitinib have been reported, this guide outlines a representative pathway adaptable for the synthesis of its deuterated analog.

Synthetic Scheme

A plausible synthetic route for this compound is depicted below. The key strategic steps include the formation of a deuterated cyclopentyl intermediate, followed by the construction of the pyrazole (B372694) ring and subsequent coupling with the pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Assembly of the Core Structure A Cyclopentanone B Cyclopentanol-d10 A->B 1. NaBD4, D2O 2. Workup C Bromocyclopentane-d9 B->C PBr3 D (R)-3-hydroxy-3-(cyclopentyl-d9)propanenitrile C->D 1. Mg, Et2O 2. Acrylonitrile F Intermediate X D->F Mitsunobu Reaction (DIAD, PPh3) E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F G This compound F->G Suzuki Coupling (Pd catalyst, base) JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Physicochemical Properties of Ruxolitinib-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor Ruxolitinib (B1666119). This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Data

This compound, also known as (Rac)-INCB18424-d9, is a stable, isotopically labeled form of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium (B1214612).[1] This isotopic substitution makes it an invaluable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[2]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Name 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[1][3][4]
Molecular Formula C₁₇H₉D₉N₆[1][2][5]
Molecular Weight 315.42 g/mol [1][2][5][6]
CAS Number 2469553-67-9[2][5][7][8]
Appearance Solid[2]
Purity >95% (by HPLC)[1][8]
Solubility Soluble in Acetonitrile (B52724). The unlabeled form is soluble in DMSO (up to 28 mg/ml) and Ethanol (up to 15 mg/ml with warming).[6][9]
Storage Conditions -20°C for long-term storage.[1][8]

Experimental Protocols

The characterization and quantification of this compound rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is widely used for the quantitative analysis of Ruxolitinib in biological matrices, employing this compound as an internal standard.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of methanol (B129727) containing the internal standard, this compound.[10]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully collect the supernatant for injection into the LC-MS/MS system.[10]

b) Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]

  • Column: A C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[10][11]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][10]

c) Mass Spectrometric Detection

  • Ion Source: Electrospray Ionization (ESI) in positive mode (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

  • Mass Transitions:

    • Ruxolitinib: m/z 307.1 → 186.1[1][12]

    • This compound: A +9 Da shift from the parent compound is observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is crucial for confirming the identity and isotopic labeling of this compound.

a) Sample Preparation

  • Dissolve an accurately weighed sample of this compound in a suitable non-deuterated solvent (e.g., DMSO, H₂O) to avoid solvent signal interference in Deuterium NMR.[13][14]

  • Transfer the solution to an NMR tube.

b) Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

  • ¹H NMR: Acquire a proton NMR spectrum to identify any residual proton signals. Quantitative ¹H NMR can be performed using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time.[15]

  • ²H (Deuterium) NMR: Acquire a deuterium NMR spectrum. This is performed in an unlocked mode as a deuterated solvent is not used for locking.[13][14] The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[14] Shimming can be performed manually or by using a protonated solvent reference.[14]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) & Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification of Ruxolitinib lcms->quant

Caption: Workflow for the quantification of Ruxolitinib using this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer Dimerization ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition dna DNA dimer->dna Translocation transcription Gene Transcription dna->transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Ruxolitinib functions as a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[16] The binding of cytokines and growth factors to their receptors activates associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[17][18] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and cell proliferation.[18] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib effectively blocks this signaling cascade.[18] This mechanism of action is central to its therapeutic effects in conditions such as myelofibrosis and polycythemia vera.[16]

References

Solubility Profile of Ruxolitinib-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ruxolitinib-d9 in various common laboratory solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document also includes solubility data for the parent compound, Ruxolitinib, and a closely related deuterated analog, Deuruxolitinib (Ruxolitinib-d8), to serve as a valuable reference. The guide details established experimental protocols for solubility determination and stock solution preparation. Additionally, it illustrates the mechanism of action of Ruxolitinib through its inhibition of the JAK-STAT signaling pathway.

Quantitative Solubility Data

The solubility of Ruxolitinib and its deuterated analogs can vary based on the specific crystalline form, temperature, and experimental method used. The following tables summarize the available quantitative data from various suppliers. It is recommended to perform lot-specific solubility testing for precise measurements.

Table 1: Solubility of this compound and Related Analogs

CompoundSolventReported Solubility (mg/mL)Source/Citation
This compound AcetonitrileSoluble (quantitative value not specified)[1]
Deuruxolitinib (d8) DMSO≥ 65[2]

Table 2: Solubility of Ruxolitinib (Non-Deuterated)

SolventReported Solubility (mg/mL)Source/Citation
DMSO ≥ 100[3]
61[4]
30.64[5]
up to 28[6]
~5[7]
Ethanol (B145695) 33[4]
up to 15 (with warming)[6]
~13[7]
Dimethylformamide (DMF) ~5[7]
Water Insoluble (< 0.1 mg/mL)[3][4]
1:1 Ethanol:PBS (pH 7.2) ~0.5[7]

Note: The variability in reported solubility for unlabeled Ruxolitinib highlights the importance of in-house verification.

Experimental Protocols

Accurate solubility determination is critical for the design of in vitro and in vivo experiments. Below are detailed methodologies for assessing solubility and preparing solutions.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Principle: An excess amount of the solute (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solution is maximized and constant. The concentration of the solute in the supernatant is then measured.[10]

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the test solvent (e.g., DMSO, ethanol, aqueous buffer) in a sealed, inert vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid by centrifugation at high speed followed by careful collection of the clear supernatant, or by filtration using a chemically inert, low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the supernatant with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility in mg/mL or molarity.

General Protocol for Stock Solution Preparation

For routine laboratory use, concentrated stock solutions are typically prepared in organic solvents.

Methodology:

  • Solvent Selection: Based on the data provided, DMSO or ethanol are recommended solvents for preparing high-concentration stock solutions.

  • Preparation: Weigh the desired amount of this compound powder and add it to a sterile, appropriate-sized vial.

  • Dissolution: Add the selected solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM, 50 mM). To facilitate dissolution, vortex the mixture and, if necessary, sonicate briefly. For some solvents like ethanol, gentle warming may be required.[6]

  • Aqueous Dilutions: For experiments requiring aqueous buffers, Ruxolitinib is sparingly soluble.[7] The recommended procedure is to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock.[7] This stock solution can then be serially diluted into the aqueous experimental medium.

    • Note: The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[6]

Mechanism of Action: JAK-STAT Pathway Inhibition

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation, hematopoiesis, and immune response. The deuteration of this compound is primarily for its use as an internal standard in pharmacokinetic studies and is not expected to alter its fundamental mechanism of action.

Experimental Workflow for Kinase Assay

Below is a generalized workflow for assessing the inhibitory activity of a compound like Ruxolitinib on a target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare Assay Buffer r1 Add Kinase, Substrate/ATP, and this compound to Plate p1->r1 p2 Prepare Kinase Solution (e.g., JAK1/JAK2) p2->r1 p3 Prepare Substrate & ATP Solution p3->r1 p4 Prepare this compound Serial Dilutions p4->r1 r2 Incubate at RT (e.g., 60 min) r1->r2 d1 Add Detection Reagent (e.g., ADP-Glo™) r2->d1 d2 Incubate d1->d2 d3 Read Luminescence on Plate Reader d2->d3 a1 Plot Signal vs. [this compound] d3->a1 a2 Calculate IC50 Value a1->a2

Fig. 1: Generalized workflow for an in vitro kinase inhibition assay.
JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

The following diagram illustrates the key steps in the JAK-STAT pathway and the point of intervention by Ruxolitinib.

G cluster_membrane Cell Membrane cluster_nuc Extracellular Space Extracellular Space Cytoplasm Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK P-JAK JAK->pJAK 3. JAK Auto-phosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Node_in_Nuc P-STAT Dimer Transcription Gene Transcription Ruxolitinib This compound Ruxolitinib->pJAK Inhibits Phosphorylation Node_in_Nuc->Transcription 7. Binds DNA

References

Navigating Early-Stage In Vitro Analysis of Ruxolitinib-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib-d9 is the deuterated analog of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). While this compound is primarily utilized as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies due to its distinct mass, its fundamental in vitro biological activity is considered equivalent to that of its non-deuterated counterpart. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to modify metabolic pathways but is not expected to alter the direct inhibitory action on its target enzymes in an in vitro setting.

This technical guide provides a comprehensive overview of the preliminary in vitro studies relevant to this compound by leveraging the extensive data available for Ruxolitinib. The information presented herein, including experimental protocols and quantitative data, serves as a robust resource for researchers designing and interpreting in vitro studies involving this class of compounds.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[1] This pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a central role in hematopoiesis and immune function.[2] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[2]

Ruxolitinib is an ATP-competitive inhibitor that targets the kinase domains of JAK1 and JAK2.[3][4] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] Consequently, the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation are suppressed.[5]

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition by this compound Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib This compound Ruxolitinib->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Modulation

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Quantitative In Vitro Data

The following tables summarize the key quantitative metrics for Ruxolitinib based on various in vitro assays. These values are presented as a reliable proxy for the expected activity of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay TypeReference
JAK13.3Cell-free[3]
JAK22.8Cell-free[3]
TYK219Cell-free[4]
JAK3428Cell-free[4]

Table 2: Cell-Based Proliferation and Signaling Inhibition

Cell Line/ProgenitorAssay EndpointIC50 (nM)Reference
Ba/F3 (JAK2V617F+)Proliferation127[2]
HEL (JAK2V617F+)Proliferation~130[4]
Erythroid Progenitors (Polycythemia Vera patients)Colony Formation67[2]
Erythroid Progenitors (Healthy Donors)Colony Formation>400[2]
-IL-6 Signaling281[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in their study design.

JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.

  • Reagents and Materials:

    • Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes

    • Peptide substrate (e.g., -EQEDEPEGDYFEWLE)

    • Adenosine triphosphate (ATP)

    • Ruxolitinib or this compound stock solution in DMSO

    • Assay buffer

    • HTRF detection reagents

    • Microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, combine the JAK enzyme, peptide substrate, and the diluted compound or DMSO control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a defined period (e.g., 1 hour) at room temperature.

    • Stop the reaction and add HTRF detection reagents according to the manufacturer's instructions.

    • Measure the fluorescent signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prep_Comp Prepare Serial Dilutions of this compound Start->Prep_Comp Add_Reagents Add Kinase, Substrate, and Compound to Plate Prep_Comp->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at RT (e.g., 60 min) Initiate_Rxn->Incubate Stop_Rxn Add HTRF Detection Reagents Incubate->Stop_Rxn Read_Plate Measure Fluorescence Stop_Rxn->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

References

Commercial Availability and Technical Applications of Ruxolitinib-d9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical assays. This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib (B1666119).

Commercial Sources and Product Specifications

This compound is available from several commercial suppliers, primarily as a reference standard for research purposes. The compound, identified by CAS number 2469553-67-9, is a stable isotope-labeled version of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium.[1] This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Ruxolitinib in biological samples.[1]

Below is a summary of the key product specifications from various commercial vendors. Please note that availability and pack sizes are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Storage
LGC Standards rac-Ruxolitinib-d9 (major)2469553-67-9C₁₇H₉D₉N₆315.42>95% (HPLC)-20°C
MedChemExpress (Rac)-Ruxolitinib-d92469553-67-9C₁₇H₉D₉N₆315.4299.44%-20°C, stored under nitrogen
Vulcanchem (Rac)-Ruxolitinib-d92469553-67-9C₁₇H₉D₉N₆315.42>95% (HPLC)-20°C
Simson Pharma Rac this compound2469553-67-9C₁₇H₉D₉N₆315.42Not specifiedNot specified
Clearsynth rac-Ruxolitinib-d9 (major)2469553-67-9C₁₇H₉D₉N₆315.42Not specifiedRefrigerator (2-8°C) for long term
Daicel Pharma This compound941678-49-5 (Unlabelled)C₁₇H₉D₉N₆315.43Not specified2-8°C
InvivoChem (Rac)-Ruxolitinib-d9Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Pharmaffiliates rac-Ruxolitinib-d92469553-67-9C₁₇H₉D₉N₆315.43Not specified2-8°C Refrigerator

Experimental Protocols: Quantification of Ruxolitinib in Biological Matrices

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Ruxolitinib in plasma and other biological matrices.[1][2] The following protocol is a synthesis of methodologies described in the scientific literature.

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of plasma sample, add 150 µL of methanol (B129727) containing this compound at a suitable concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is typical.[1]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Mass Transitions:

    • Ruxolitinib: m/z 307.1 → 186.1[1]

    • This compound: m/z 316.1 → 185.9[2]

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, matrix effect, and stability.[3] Linearity is typically established over a concentration range of 1 to 2000 ng/mL.[3]

Signaling Pathway and Experimental Workflow

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation and hematopoiesis.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[4] By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this signaling cascade.[5]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA Gene_Expression Gene Expression (Inflammation, Cell Proliferation) DNA->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Pharmacokinetic Studies

The use of this compound is integral to pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Ruxolitinib.[6]

PK_Workflow start Start: Dosing (e.g., in vivo model) sampling Biological Sample Collection (e.g., Plasma) start->sampling spiking Spike with This compound (Internal Standard) sampling->spiking extraction Sample Preparation (Protein Precipitation) spiking->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

Caption: Workflow for a typical pharmacokinetic study using this compound.

References

Ruxolitinib-d9: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib (B1666119). Understanding the stability profile of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic studies, as a tracer in metabolic research, and in various other research and drug development applications. This document outlines the known degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability-indicating analytical methods.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, requires specific storage conditions to maintain its integrity and purity. The stability of the compound is influenced by temperature, light, and pH.

Storage Conditions

For long-term storage, this compound should be stored at -20°C.[1][2][3] Some suppliers also recommend storage at 2-8°C for long-term use.[4] For solutions, it is recommended to store them at -20°C for up to two months.[5] Aqueous solutions of Ruxolitinib are less stable and should ideally be prepared fresh for each experiment or stored for no more than 24 hours at 2-8°C in a slightly acidic buffer (pH 4.0-5.8) to minimize degradation. Shipping is typically done at room temperature, as the compound is stable for short durations under these conditions.[1][3]

Storage TypeTemperatureDuration
Solid (Neat) -20°CLong-term
2-8°CLong-term
Solution -20°CUp to 2 months
2-8°C (in acidic buffer)Up to 24 hours

Table 1: Recommended Storage Conditions for this compound.

Degradation Pathways and Stability Profile

Forced degradation studies, primarily conducted on Ruxolitinib, provide valuable insights into the potential degradation pathways of this compound, as the deuteration is unlikely to alter the fundamental chemical reactivity of the molecule. Ruxolitinib has been shown to be susceptible to hydrolysis (under both acidic and basic conditions), oxidation, and photolysis.[2][6][7]

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for Ruxolitinib. Under acidic and basic conditions, the nitrile group of the propanenitrile side chain can be hydrolyzed to form the corresponding amide and carboxylic acid derivatives.[2][8][9]

The primary hydrolytic degradation products identified are:

  • 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide (Ruxolitinib-amide)[8][9]

  • 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid (Ruxolitinib-acid)[8]

  • 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine[8]

  • 3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[8]

G Ruxolitinib Ruxolitinib (Nitrile) Amide Ruxolitinib-Amide Ruxolitinib->Amide H₂O (Acid/Base) Acid Ruxolitinib-Acid Amide->Acid H₂O (Acid/Base)

Hydrolytic Degradation Pathway of Ruxolitinib.
Oxidative and Photolytic Degradation

Ruxolitinib also degrades under oxidative and photolytic stress. Studies have shown degradation in the presence of hydrogen peroxide and upon exposure to UV light.[2][5] The specific structures of the oxidative and photolytic degradation products are less commonly detailed in publicly available literature.

Summary of Forced Degradation Studies (on Ruxolitinib)

The following table summarizes the results from forced degradation studies performed on Ruxolitinib, which can be considered indicative for this compound.

Stress ConditionReagent/ConditionTime (hours)Degradation (%)Key Degradation Products
Acid Hydrolysis 0.1 M HCl2418.64Ruxolitinib-amide, Ruxolitinib-acid
Base Hydrolysis 0.1 M NaOH2411.99Ruxolitinib-amide, Ruxolitinib-acid
Oxidative 3% H₂O₂2410.59Oxidative degradants
Thermal 50°C241.08Minimal degradation
Photolytic UV light (254 nm)243.67Photodegradants

Table 2: Summary of Forced Degradation Data for Ruxolitinib.[2]

Experimental Protocols

Detailed and validated analytical methods are essential for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

General Workflow for Forced Degradation Studies

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid/solution) Photolytic Photolytic Stress (UV/Vis light) Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Analytical Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC Method Dilute->HPLC

General Experimental Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18 (e.g., Symmetry ODS RP C18, 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: Methanol: 1% Orthophosphoric Acid (70:25:5 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 3: Recommended HPLC Parameters for Stability-Indicating Assay.[2][5]

Protocol for Sample Preparation and Analysis:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Sample Preparation (from forced degradation studies):

    • Withdraw aliquots from the stressed samples at predetermined time points.

    • For samples from acid and base hydrolysis, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to bring the concentration of this compound within the analytical range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas for this compound and any degradation products. Calculate the percentage of degradation.[2]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2. These enzymes are key components of the JAK-STAT signaling pathway, which plays a crucial role in cytokine signaling, immune response, and hematopoiesis. The deuteration in this compound does not alter its mechanism of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. JAK Autophosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Modulation Ruxolitinib This compound Ruxolitinib->JAK Inhibition

Inhibition of the JAK-STAT Signaling Pathway by this compound.

Conclusion

This compound is a stable isotopically labeled compound when stored under appropriate conditions. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. For optimal stability, this compound should be stored in solid form at -20°C. Solutions should be prepared fresh, and if short-term storage is necessary, it should be at 2-8°C in a slightly acidic buffer. The use of validated stability-indicating analytical methods, such as the HPLC method detailed in this guide, is essential for ensuring the quality and integrity of this compound in research and development settings. The information provided herein, largely based on studies of Ruxolitinib, serves as a robust guideline for the handling and stability assessment of its deuterated analog.

References

Spectroscopic Analysis of Ruxolitinib-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor Ruxolitinib. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies due to its chemical similarity to the parent drug and distinct mass spectrometric signature. This document outlines the key analytical techniques used for its characterization, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Physicochemical Properties of this compound

This compound is a stable, non-radioactive isotopologue of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced by deuterium (B1214612).[1] This substitution results in a higher molecular weight compared to the unlabeled compound, which is the basis for its use as an internal standard in mass spectrometry-based quantification.

PropertyValue
Molecular Formula C₁₇H₉D₉N₆
Molecular Weight 315.42 g/mol [1]
Unlabeled CAS Number 941688-05-7[1]
Deuterated CAS Number 2469553-67-9[1]
Appearance White to yellow solid
Purity (by HPLC) >95%[1]

Mass Spectrometry

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the primary technique for the quantification of Ruxolitinib in biological matrices, utilizing this compound as an internal standard.[2] The nine deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the parent compound.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of Ruxolitinib and this compound.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Ionization Mode
Ruxolitinib307.1[3]186.0[3]ESI Positive[3]
This compound316.1[3]185.9[3]ESI Positive[3]
Experimental Protocol: LC-MS/MS for Ruxolitinib Quantification

This protocol outlines a typical method for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation) [3]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol (B129727) containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis [3]

  • LC System: UHPLC/HPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.0 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 85 15
    1.0 85 15
    2.0 15 85
    2.2 15 85
    2.3 85 15

    | 3.0 | 85 | 15 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Fragmentation Pathway

The fragmentation of Ruxolitinib and its deuterated analog in the mass spectrometer is a key aspect of their identification and quantification.

Ruxolitinib Ruxolitinib [M+H]⁺ m/z 307.1 Fragment1 Product Ion m/z 186.0 Ruxolitinib->Fragment1 Collision-Induced Dissociation Ruxolitinib_d9 This compound [M+H]⁺ m/z 316.1 Fragment2 Product Ion m/z 185.9 Ruxolitinib_d9->Fragment2 Collision-Induced Dissociation

Fragmentation of Ruxolitinib and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, the primary difference in the ¹H NMR spectrum compared to Ruxolitinib is the absence of signals corresponding to the cyclopentyl protons. The ¹³C NMR spectrum will show signals for the deuterated carbons as multiplets due to C-D coupling.

Predicted ¹H NMR Data

The following table provides the predicted ¹H NMR chemical shifts for Ruxolitinib. In the spectrum of this compound, the signals for the cyclopentyl protons would be absent.

Chemical Shift (ppm)MultiplicityAssignment
~12.1br sNH (pyrrolo[2,3-d]pyrimidine)
~8.8sH-2 (pyrrolo[2,3-d]pyrimidine)
~8.6sH-2' (pyrazole)
~8.4sH-5' (pyrazole)
~7.6dH-5 (pyrrolo[2,3-d]pyrimidine)
~7.1dH-6 (pyrrolo[2,3-d]pyrimidine)
~4.7mCH (propanenitrile)
~3.2mCH₂ (propanenitrile)
~2.5mCH (cyclopentyl)
~1.9-1.5mCH₂ (cyclopentyl)
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for Ruxolitinib are listed below. For this compound, the signals for the deuterated carbons of the cyclopentyl ring will appear as multiplets and may have slightly different chemical shifts due to the isotopic effect.

Chemical Shift (ppm)Assignment
~157C-4 (pyrrolo[2,3-d]pyrimidine)
~152C-2 (pyrrolo[2,3-d]pyrimidine)
~151C-7a (pyrrolo[2,3-d]pyrimidine)
~140C-4' (pyrazole)
~131C-2' (pyrazole)
~128C-5' (pyrazole)
~121C-5 (pyrrolo[2,3-d]pyrimidine)
~118CN (propanenitrile)
~113C-4a (pyrrolo[2,3-d]pyrimidine)
~100C-6 (pyrrolo[2,3-d]pyrimidine)
~60CH (propanenitrile)
~39CH (cyclopentyl)
~30CH₂ (cyclopentyl)
~25CH₂ (cyclopentyl)
~24CH₂ (propanenitrile)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be very similar to that of Ruxolitinib, with the key difference being the presence of C-D stretching vibrations.

Predicted IR Data

The table below lists the characteristic IR absorption bands for Ruxolitinib. For this compound, the C-H stretching vibrations of the cyclopentyl group will be replaced by C-D stretching vibrations at a lower frequency.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~2250C≡N stretch (nitrile)
~1620-1580C=C and C=N stretching (aromatic rings)
~1450-1350C-H bending
~2200-2100 C-D stretch (in this compound)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a deuterated drug compound like this compound, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract LC_MS LC-MS/MS Extract->LC_MS NMR NMR Spectroscopy Extract->NMR IR IR Spectroscopy Extract->IR Quant Quantification (Calibration Curve) LC_MS->Quant Struct Structural Elucidation NMR->Struct Ident Functional Group Identification IR->Ident

General workflow for spectroscopic analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Ruxolitinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAK), specifically JAK1 and JAK2. These enzymes are integral to the JAK-STAT signaling pathway, which regulates the transcription of various genes involved in hematopoiesis and immune function.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of myeloproliferative neoplasms such as myelofibrosis and polycythemia vera. By inhibiting JAK1 and JAK2, Ruxolitinib effectively modulates this pathway, making it a critical therapeutic agent for these conditions.[3] Given the variability in patient response and the potential for toxicity, therapeutic drug monitoring (TDM) of Ruxolitinib is essential for optimizing dosing and enhancing patient outcomes.[4][5]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ruxolitinib in human plasma, utilizing its stable isotope-labeled counterpart, Ruxolitinib-d9, as the internal standard (IS).[6] The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling cascade. This pathway is initiated when cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[3] Ruxolitinib competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing STAT phosphorylation and subsequent downstream signaling.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1/JAK2 Receptor->JAK 2. JAK Activation STAT_inactive STAT JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (Dimer) STAT_inactive->STAT_active 4. Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_active->Gene 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow

The analytical process involves plasma sample collection, addition of the internal standard, protein precipitation, centrifugation, and subsequent analysis of the supernatant by an LC-MS/MS system.

LCMSMS_Workflow node_start 1. Plasma Sample (100 µL) node_is 2. Add Internal Standard (this compound) node_start->node_is node_ppt 3. Add Precipitation Solvent (Methanol, 300 µL) node_is->node_ppt node_vortex 4. Vortex & Centrifuge node_ppt->node_vortex node_supernatant 5. Collect Supernatant node_vortex->node_supernatant node_inject 6. Inject into LC-MS/MS node_supernatant->node_inject node_analysis 7. Data Acquisition & Processing node_inject->node_analysis

References

Application Note and Protocol for the Quantification of Ruxolitinib in Plasma Using Ruxolitinib-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruxolitinib (B1666119) is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are integral to the JAK-STAT signaling pathway.[1] This pathway is crucial for cytokine and growth factor signaling that regulates hematopoiesis and immune responses.[2] Due to its mechanism of action, ruxolitinib is used in the treatment of hematologic malignancies such as myelofibrosis and polycythemia vera.[3][4] To ensure optimal therapeutic outcomes and minimize toxicity, precise monitoring of ruxolitinib plasma concentrations is essential, necessitating a robust and reliable analytical method.[3][5]

This application note provides a detailed protocol for the quantification of ruxolitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ruxolitinib-d9, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[6][7] The protocol is based on validated methods and adheres to FDA bioanalytical method validation guidelines.[5][6]

Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway. The binding of cytokines to their receptors activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1] Ruxolitinib inhibits JAK1 and JAK2, thereby disrupting this signaling cascade.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA Gene Transcription STAT_active->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols

Materials and Reagents
  • Ruxolitinib reference standard (purity ≥98%)[6]

  • This compound internal standard (purity ≥97%)[6]

  • Methanol (B129727) (HPLC grade)[6]

  • Acetonitrile (HPLC grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Ammonium acetate (B1210297) (LC-MS grade)[1]

  • Deionized water (18 MΩ·cm)[1]

  • Blank human plasma[6]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of Ruxolitinib and this compound in methanol.

  • Calibration Standards (CS): Prepare calibration standards by serial dilution of the Ruxolitinib stock solution in blank human plasma to achieve a concentration range of 10–2000 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a commonly used and effective method for extracting Ruxolitinib from plasma.[8]

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 300 µL of methanol containing the this compound internal standard.[6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1][6]

  • Centrifuge the samples at 14,000 g for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the clear supernatant to a new sample vial.[6]

  • Inject a 1-10 µL aliquot of the supernatant into the LC-MS/MS system.[6][8]

Experimental_Workflow Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound in Methanol, 300 µL) Plasma_Sample->Add_IS Vortex 3. Vortex (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (14,000 g, 10 min) Vortex->Centrifuge Supernatant_Transfer 5. Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis

Experimental workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

Chromatographic Conditions
  • Column: Thermo Hypersil GOLD C18 column (50 mm × 2.1 mm, 3.0 µm)[6]

  • Mobile Phase A: 0.1% formic acid in water[6]

  • Mobile Phase B: 0.1% formic acid in methanol[6]

  • Flow Rate: 0.4 mL/min[8]

  • Gradient Elution:

    • Start with 10% B, increase to 90% B over 3 minutes.[1]

    • Hold at 90% B for 1 minute.[1]

    • Return to 10% B and re-equilibrate for 2 minutes.[1]

Mass Spectrometric Conditions
  • Ion Source: Electrospray Ionization (ESI) in positive mode[8]

  • Detection: Multiple Reaction Monitoring (MRM)[8]

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0[7][8]

    • This compound (Internal Standard): m/z 316.1 → 185.9[7][8]

Data Presentation: Method Validation Summary

The analytical method was validated according to FDA bioanalytical method validation guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Validation Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.99> 0.99[5][6]
Concentration Range -10–2000 ng/mL[6]
Lower Limit of Quantification (LLOQ) -10 ng/mL[6]
Accuracy Within ±15% of nominal values (±20% at LLOQ)Within acceptable range[6]
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Within acceptable range[6]
Extraction Recovery Consistent and reproducible88.47% to 93.24%[6]
Matrix Effect Minimal ion suppression or enhancementMean matrix factors ranged from 0.80 to 1.00[6]
Stability -Stable at room temperature for 4 hours and in the autosampler for 24 hours[6]

Quantitative Data Summary

Accuracy and Precision
QC Level Nominal Concentration (ng/mL) Accuracy (%) Precision (CV%)
Low3097.44 - 111.58< 15
Medium50085 - 115< 15
High160085 - 115< 15

Data synthesized from reported acceptable ranges.[6]

Extraction Recovery and Matrix Effect
Analyte QC Level Extraction Recovery (%) Matrix Factor
RuxolitinibLow88.47 ± 1.500.85 ± 0.01
RuxolitinibMedium88.95 ± 1.25-
RuxolitinibHigh93.24 ± 0.850.90 ± 0.05

Data extracted from a study by Li et al. (2024).[6]

Conclusion

The validated LC-MS/MS method described provides a reliable, sensitive, and efficient tool for the therapeutic drug monitoring of ruxolitinib in human plasma.[3][6] The use of this compound as an internal standard ensures the accuracy and precision of the results. This method can be readily implemented in a clinical or research setting to facilitate personalized treatment approaches for patients with hematologic malignancies, ultimately aiming to optimize dosing, reduce toxicity, and improve therapeutic efficacy.[5][6]

References

Quantitative Analysis of Ruxolitinib using Ruxolitinib-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Ruxolitinib (B1666119) in human plasma using a stable isotope-labeled internal standard, Ruxolitinib-d9, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and supporting clinical trials involving Ruxolitinib.

Introduction

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1] This pathway plays a critical role in the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. By inhibiting this pathway, Ruxolitinib can modulate the immune response and control cell proliferation.

The therapeutic efficacy and safety of Ruxolitinib are dependent on maintaining optimal plasma concentrations. Therefore, a sensitive, specific, and reliable analytical method is essential for its quantification in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical applications. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[2][3]

Experimental Protocols

Materials and Reagents
  • Ruxolitinib reference standard (purity ≥98%)

  • This compound internal standard (purity ≥97%)[2]

  • Methanol (B129727) (HPLC grade)[2]

  • Acetonitrile (B52724) (HPLC grade)[4]

  • Formic acid (HPLC grade)[2]

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[5]

  • Triple quadrupole mass spectrometer[4]

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)[4]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ruxolitinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ruxolitinib by serially diluting the stock solution with methanol or a methanol-water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol.[1]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][4]

  • Vortex the mixture for 1 minute.[1][4]

  • Centrifuge at 12,000-14,000 rpm for 10 minutes.[1][4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][4]

  • Reconstitute the residue in 100 µL of the mobile phase.[1][4]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[4]

Liquid Chromatography Conditions
ParameterCondition
Column C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[2]
Mobile Phase A 0.1% formic acid in water[2][5]
Mobile Phase B 0.1% formic acid in methanol or acetonitrile[2][4]
Flow Rate 0.3 - 0.4 mL/min[2][4]
Column Temperature 40°C[2][4]
Injection Volume 5 µL[4]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.[2][4]
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer[4]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Monitoring Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Ruxolitinib: m/z 307.1 → 186.0[6] this compound: m/z 316.1 → 185.9[6]
Ion Source Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature)[4]

Method Validation Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Ruxolitinib.

Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Ruxolitinib0.5 - 2000> 0.99[6][7][8][9]
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5 - 10< 20%< 20%80 - 120%
Low1.5 - 30< 15%< 15%85 - 115%
Medium150 - 500< 15%< 15%85 - 115%
High300 - 1500< 15%< 15%85 - 115%
(Data synthesized from multiple sources indicating typical acceptance criteria)[2][10]
Recovery
QC LevelRuxolitinib Recovery (%)This compound Recovery (%)
Low> 85%> 85%
Medium> 85%> 85%
High> 85%> 85%
(Data represents typical recovery rates reported in literature)[2][8][10]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification results Report Results (ng/mL) quantification->results

Caption: Workflow for Ruxolitinib analysis in plasma.

Ruxolitinib Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression Translocates to Nucleus and Regulates Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Bioanalysis of Ruxolitinib using Ruxolitinib-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Ruxolitinib (B1666119) from human plasma for quantitative analysis, utilizing Ruxolitinib-d9 as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are critically compared to guide the selection of the most appropriate technique for specific bioanalytical needs.

Introduction

Ruxolitinib is a potent Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1] Accurate quantification of Ruxolitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

This document outlines and compares three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway, which is a critical pathway for cell growth and differentiation. Dysregulation of this pathway is implicated in various hematological malignancies. Ruxolitinib inhibits the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), thereby modulating gene expression and reducing cellular proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK pJAK JAK->pJAK 2. Activation STAT STAT pJAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->pJAK

Figure 1: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on the desired level of sample cleanliness, sensitivity, throughput, and the complexity of the analytical method.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and then selectively eluted.
Advantages Simple, fast, high-throughput, and inexpensive.[3]Provides cleaner extracts than PPT and can concentrate the analyte.[3]Provides the cleanest extracts, high analyte concentration, and can be automated.[3]
Disadvantages Less clean extracts, potential for significant matrix effects, analyte may co-precipitate with proteins.[3]More labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[3]More expensive, and method development can be complex.[3]
Typical Recovery 88.47% - 93.24%[2]Generally moderate to high, but can be variable.>85%[4]
Matrix Effect Can be significant.[3]Moderate, generally lower than PPT.Minimal, provides the cleanest extracts.[5]
Throughput HighModerateModerate to High (with automation)

Experimental Protocols

The following are detailed protocols for the extraction of Ruxolitinib from human plasma.

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

PPT_Workflow Start Start: 100 µL Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add 300 µL Methanol or Acetonitrile Add_IS->Add_Solvent Vortex Vortex (1 minute) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze LLE_Workflow Start Start: 200 µL Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add 1 mL Ethyl Acetate Add_IS->Add_Solvent Vortex Vortex (2 minutes) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Organic_Layer Transfer Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow Start Start: 100 µL Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Pretreat Pre-treat Sample (e.g., Dilute) Add_IS->Pretreat Load Load onto SPE Cartridge Pretreat->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Ruxolitinib (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness (Optional) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Note: High-Throughput Analysis of Ruxolitinib and Ruxolitinib-d9 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway plays a pivotal role in the signal transduction of numerous cytokines and growth factors essential for hematopoiesis and immune function.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms, making Ruxolitinib an effective therapeutic agent for conditions such as myelofibrosis and polycythemia vera.[2][4]

Given the variability in patient response to Ruxolitinib, therapeutic drug monitoring (TDM) is crucial for optimizing dosing, minimizing toxicity, and enhancing therapeutic efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ruxolitinib and its deuterated internal standard, Ruxolitinib-d9, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer was used.

Chromatographic Conditions

A summary of typical chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[5]
Mobile Phase A 0.1% Formic acid in water or 2.0 mM Ammonium Acetate in water[5][6]
Mobile Phase B Acetonitrile or 0.1% Formic acid in methanol[5][6]
Flow Rate 0.4 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 5 µL
Gradient Elution A gradient elution is typically employed to ensure optimal separation.[5][6]
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterRuxolitinibThis compound
Precursor Ion (m/z) 307.1316.1
Product Ion (m/z) 186.0185.9

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Ruxolitinib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ruxolitinib stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a calibration curve ranging from 0.5 to 400 ng/mL.[6] Prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Results and Discussion

The described method demonstrates excellent performance for the quantification of Ruxolitinib in human plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the method, compiled from various validated procedures.

ParameterResult
Linearity Range 0.5 - 400 ng/mL[6]
Correlation Coefficient (r²) > 0.99[5]
Intra- and Inter-batch Precision (%CV) < 15%[6]
Accuracy (%RE) Within ±15%[6]
Recovery > 85%[7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]

The method is shown to be linear, accurate, and precise over a clinically relevant concentration range. The use of this compound as an internal standard effectively corrects for any variability during sample preparation and analysis, ensuring reliable results.

Visualizations

JAK-STAT Signaling Pathway

Ruxolitinib functions by inhibiting the Janus Kinase (JAK) enzymes, which are integral to the JAK-STAT signaling pathway. This pathway is initiated by cytokine binding to cell surface receptors, leading to the activation of STAT proteins and subsequent gene transcription involved in cell proliferation and inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription Regulation

Caption: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene transcription.

Experimental Workflow

The analytical workflow for the quantification of Ruxolitinib and this compound from plasma samples is a multi-step process designed for accuracy and high throughput.

Experimental_Workflow Sample Plasma Sample (Standard, QC, or Unknown) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Acquisition and Quantification Inject->Data

Caption: Workflow for the extraction and analysis of Ruxolitinib and its internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Ruxolitinib in human plasma. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research, ultimately aiding in the personalization of Ruxolitinib therapy for patients with myeloproliferative neoplasms. The straightforward protein precipitation protocol allows for rapid sample processing, making it ideal for routine clinical laboratory use.

References

Application of Ruxolitinib-d9 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib-d9 is the deuterated form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2.[1] This stable isotope-labeled analog serves as an invaluable tool in preclinical pharmacokinetic (PK) studies. Its primary application is as an internal standard (IS) for the quantitative analysis of Ruxolitinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for clear differentiation between the analyte (Ruxolitinib) and the internal standard (this compound) during mass spectrometric detection, without significantly altering its physicochemical properties and chromatographic retention time. This ensures accurate and precise quantification, which is crucial for defining the absorption, distribution, metabolism, and excretion (ADME) profile of Ruxolitinib in preclinical models.

Deuteration can also be employed to intentionally alter the pharmacokinetic properties of a drug. A deuterated analog of Ruxolitinib, known as Deuruxolitinib (CTP-543), has been developed to potentially improve its metabolic profile.[3]

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib targets the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade involved in hematopoiesis and immune function.[4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms. Ruxolitinib, by inhibiting JAK1 and JAK2, modulates the downstream signaling of various cytokines and growth factors, thereby exerting its therapeutic effects.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK Receptor:f1->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active) dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Modulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits JAK, blocking STAT phosphorylation.

Quantitative Data from Preclinical Pharmacokinetic Studies of Ruxolitinib

While specific preclinical pharmacokinetic data for this compound as a therapeutic agent is not widely published, the pharmacokinetic parameters of the parent compound, Ruxolitinib, have been characterized in various animal models. This data is essential for designing preclinical studies and interpreting results. The following tables summarize key pharmacokinetic parameters of Ruxolitinib in rats and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ruxolitinib in Rats [5]

ParameterMale Rats (50 mg/kg)Female Rats (50 mg/kg)
Tmax (h) 0.45 - 20.45 - 2
Cmax (µM) 2.2430.4
AUC (µM·h) 5.4039.3
Half-life (t½) (h) ~1.5~1.5
Bioavailability (%) 29105

Table 2: Single-Dose Intravenous and Oral Pharmacokinetic Parameters of Ruxolitinib in Beagle Dogs [5]

ParameterIV (5 mg/kg)PO (10 mg/kg)
Tmax (h) N/A~1
Cmax (µM) N/A1.8
AUC (µM·h) 4.86.7
Half-life (t½) (h) ~2~2
Bioavailability (%) N/A~50

Experimental Protocols

Preclinical Pharmacokinetic Study Workflow

The following diagram and protocol outline a typical workflow for a preclinical pharmacokinetic study of a small molecule like Ruxolitinib, utilizing this compound as an internal standard.

Preclinical_PK_Workflow Start Start Dosing Dosing (IV and PO routes) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation with IS) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Concentration-Time Curve) Analysis->Data PK_Analysis Pharmacokinetic Analysis (NCA) Data->PK_Analysis Report Report Generation PK_Analysis->Report End End Report->End

Caption: Workflow of a preclinical pharmacokinetic study.

Protocol for In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).

  • Acclimatization: Animals are acclimated for at least 3-5 days before the experiment.

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose of Ruxolitinib (e.g., 5 mg/kg) is administered via the tail vein.

    • Oral (PO) Group: A single oral gavage dose of Ruxolitinib (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentration of Ruxolitinib in plasma samples using this compound as an internal standard.

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Flow Rate: 0.3 mL/min

  • Gradient Elution: A suitable gradient to separate Ruxolitinib from endogenous plasma components.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0[6]

    • This compound (IS): m/z 316.1 → 185.9[6]

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma sample, add 150 µL of cold methanol containing the internal standard, this compound (at a fixed concentration, e.g., 100 ng/mL).

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the LC-MS/MS system.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Ruxolitinib to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Ruxolitinib in the quality control and unknown samples from the calibration curve.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis (NCA) with appropriate software.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Ruxolitinib in preclinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, ensuring high-quality data for the characterization of a drug's ADME properties. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical pharmacokinetic studies for Ruxolitinib and other small molecule drug candidates. Furthermore, the development of deuterated analogs like Deuruxolitinib highlights the broader application of deuterium chemistry in optimizing drug pharmacokinetics.

References

Application Note: High-Throughput Quantification of Ruxolitinib in Human Plasma Using Ruxolitinib-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ruxolitinib (B1666119) in human plasma. Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of various hematologic malignancies.[1][2][3] Therapeutic drug monitoring of Ruxolitinib is crucial to optimize treatment efficacy and minimize toxicity.[1][2][3] This method employs a stable isotope-labeled internal standard, Ruxolitinib-d9, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.

Introduction

Ruxolitinib is a targeted therapy that inhibits the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other hematologic cancers.[1][4] The significant inter-individual variability in Ruxolitinib plasma concentrations underscores the need for personalized dosing strategies, which can be guided by precise therapeutic drug monitoring.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[5] This application note provides a detailed protocol for the extraction of Ruxolitinib and this compound from human plasma and their subsequent analysis by LC-MS/MS.

Signaling Pathway and Mechanism of Action

Ruxolitinib targets the Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway.[4][6] This pathway is integral for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4][6] In hematologic malignancies, aberrant activation of the JAK-STAT pathway can lead to uncontrolled cell proliferation. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of downstream signaling inhibits the proliferation of malignant cells.[4][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT 2. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 3. Dimerization DNA DNA pSTAT->DNA 4. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 5. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Experimental_Workflow Start Start: Human Plasma Sample SamplePrep Sample Preparation: 1. Add this compound (Internal Standard) 2. Protein Precipitation with Methanol/Acetonitrile Start->SamplePrep Centrifugation Centrifugation (14,000 g, 10 min) SamplePrep->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC_Separation Liquid Chromatography: C18 Column, Gradient Elution Injection->LC_Separation MS_Detection Mass Spectrometry: ESI+, Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantify Ruxolitinib using this compound MS_Detection->Data_Analysis End End: Report Ruxolitinib Concentration Data_Analysis->End

References

Application Note: Establishing a Linear Range for the Quantification of Ruxolitinib using Ruxolitinib-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Ruxolitinib (B1666119) in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol outlines the establishment of a linear dynamic range for Ruxolitinib using its deuterated analog, Ruxolitinib-d9, as an internal standard. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in the development and clinical application of Ruxolitinib. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, is designed to ensure high accuracy, precision, and reliability, adhering to regulatory guidelines.

Introduction

Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3][4] These enzymes are integral components of the JAK-STAT signaling pathway, which plays a critical role in hematopoiesis and immune function.[4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4] Accurate quantification of Ruxolitinib in biological matrices is essential for optimizing therapeutic dosing, minimizing toxicity, and ensuring treatment efficacy.[1][2][3][5] LC-MS/MS offers superior specificity, sensitivity, and efficiency for this purpose compared to traditional methods.[1][2][3][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[6][7]

Signaling Pathway of Ruxolitinib

Ruxolitinib targets the JAK-STAT signaling pathway. The binding of cytokines to their receptors on the cell surface activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation. Ruxolitinib inhibits the kinase activity of JAK1 and JAK2, thereby blocking the phosphorylation of STATs and downstream signaling.[4]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Ruxolitinib Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: JAK-STAT pathway inhibition by Ruxolitinib.

Experimental Protocols

Materials and Reagents
Instrumentation

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer is required. The following are representative instrument conditions that may require optimization for specific systems.

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 column (e.g., 50 mm × 2.1 mm, 3.0 µm)[2]
Mobile Phase A0.1% Formic acid in water[2]
Mobile Phase B0.1% Formic acid in methanol[2]
Flow Rate0.4 mL/min[2]
Column Temperature40°C[2]
Injection Volume1-5 µL
Gradient ElutionStart with 15% B, hold for 1 min, then a gradient may be applied.[2]

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Multiple Reaction Monitoring (MRM) TransitionsRuxolitinib: m/z 307.1 → 186.0this compound: m/z 316.1 → 185.9[8]
Dwell TimeOptimized for the specific instrument and number of transitions
Gas Temperatures and Flow RatesOptimized for the specific instrument
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of Ruxolitinib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ruxolitinib by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).[4]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 10 to 2000 ng/mL.[1][2][3][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.[4]

  • Add 300 µL of methanol or acetonitrile to precipitate the plasma proteins.[2][4]

  • Vortex the mixture vigorously for 1 minute.[4]

  • Centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.[2][4]

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[2]

Experimental Workflow

The overall workflow for the quantification of Ruxolitinib in plasma samples is depicted in the following diagram.

experimental_workflow Experimental Workflow for Ruxolitinib Quantification Sample Plasma Sample (Calibrator, QC, or Unknown) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Precipitation Protein Precipitation (Methanol/Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing (Peak Area Ratio vs. Concentration) LCMS->Data Quantification Quantification of Ruxolitinib Data->Quantification

Caption: Workflow for Ruxolitinib quantification.

Data Presentation: Linearity of Ruxolitinib Quantification

The linearity of the method is established by constructing a calibration curve from the analysis of the calibration standards. The peak area ratio of Ruxolitinib to this compound is plotted against the nominal concentration of Ruxolitinib. A linear regression analysis is then performed.

Table 1: Representative Linearity Data for Ruxolitinib Quantification

Nominal Concentration (ng/mL)Mean Peak Area Ratio (Ruxolitinib/Ruxolitinib-d9)Accuracy (%)Precision (%CV)
10 (LLOQ)0.02598.56.8
250.063101.25.1
1000.25599.83.5
5001.28100.52.1
10002.5799.11.8
2000 (ULOQ)5.15100.92.5

Note: The data presented in this table are for illustrative purposes and are representative of a validated method. Actual results may vary.

A successful validation of linearity should yield a coefficient of determination (R²) greater than 0.99.[1][2][3][5] The accuracy at each concentration level should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).[2]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantification of Ruxolitinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The established linear range is suitable for therapeutic drug monitoring and pharmacokinetic studies. This protocol serves as a comprehensive guide for researchers and scientists in the development and implementation of bioanalytical methods for Ruxolitinib.

References

Troubleshooting & Optimization

addressing matrix effects in Ruxolitinib quantification with Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical quantification of Ruxolitinib (B1666119). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects when using Ruxolitinib-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Ruxolitinib quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of the quantification.[1][2] In the case of Ruxolitinib, which is often analyzed in complex biological matrices, components like phospholipids (B1166683) and salts can interfere with its ionization in the mass spectrometer source.[2]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS).[3][4] It is chemically identical to Ruxolitinib, with the only difference being the presence of nine deuterium (B1214612) atoms.[3][4] This causes it to have a higher molecular weight, allowing it to be distinguished by the mass spectrometer. Because it is chemically identical, this compound co-elutes with Ruxolitinib and experiences the same degree of matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sample preparation techniques to minimize matrix effects for Ruxolitinib analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently extracting Ruxolitinib. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5] While effective at removing the bulk of proteins, it may result in less clean extracts and significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For Ruxolitinib, methyl tert-butyl ether (MTBE) has been used.[6] LLE generally provides cleaner extracts than PPT.[5]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[5]

Q4: How do I quantitatively assess matrix effects according to regulatory guidelines?

A4: Regulatory bodies like the FDA recommend a quantitative assessment of matrix effects during method validation.[7][8][9] This is typically done by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and its variability across different lots of matrix is assessed. The FDA guidance suggests analyzing at least three replicates of low and high-quality control (QC) samples in at least six different sources/lots of the matrix.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in QC samples Inconsistent matrix effects between samples.- Ensure consistent sample preparation. - Evaluate a more rigorous extraction method (e.g., switch from PPT to LLE or SPE). - Optimize chromatographic separation to move Ruxolitinib away from suppression zones.
Ion Suppression Co-elution of matrix components (e.g., phospholipids).- Chromatographic Optimization: Modify the gradient to better separate Ruxolitinib from interfering peaks. Consider a different column chemistry.[10] - Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[5] - Improve Sample Cleanup: Employ LLE or SPE for cleaner extracts.[5]
Low Recovery Inefficient extraction or analyte degradation.- Extraction Method: Ensure the chosen solvent and pH are optimal for Ruxolitinib extraction. - Stability: Verify the stability of Ruxolitinib in the biological matrix and during the entire sample preparation process.[11]
Poor Peak Shape Column overload or interaction with metal surfaces.- Reduce the injection volume or dilute the sample.[5] - Consider using a metal-free or PEEK-lined column if analyte chelation is suspected.[12]

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for Ruxolitinib quantification.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ruxolitinib307.1186.1
This compound316.1186.1
Parameters may vary depending on the instrument and source conditions.

Table 2: Extraction Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
RuxolitinibLow88.47 ± 1.5096 - 105
Medium88.95 ± 1.2595 - 104
High93.24 ± 0.8597 - 106
Data derived from published literature and may vary based on the specific method.[11]

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

  • Sample Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Precipitation: Add 300 µL of ice-cold methanol.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 g for 10 minutes.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).[6]

  • Vortexing: Vortex for 5-10 minutes.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with this compound plasma->is_spike extraction Extraction (PPT or LLE) is_spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporation & Reconstitution supernatant->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: Experimental workflow for Ruxolitinib quantification.

matrix_effects cluster_source Ion Source cluster_detector Mass Analyzer / Detector Analyte Ruxolitinib Suppressed_Signal Suppressed Ion Signal Analyte->Suppressed_Signal Ion Suppression Normal_Signal Expected Ion Signal Analyte->Normal_Signal Ideal Scenario IS This compound IS->Suppressed_Signal IS also suppressed Matrix Matrix Components (e.g., Phospholipids) Matrix->Suppressed_Signal Ion Suppression Matrix->Suppressed_Signal IS also suppressed Data_Analysis Accurate Quantification Suppressed_Signal->Data_Analysis Ratio (Analyte/IS) corrects for suppression

Caption: Mechanism of matrix effect and compensation by SIL-IS.

troubleshooting_tree start Inaccurate/Imprecise Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok check_matrix Assess Matrix Effects is_ok->check_matrix Yes final_review Re-validate Method is_ok->final_review No (Investigate IS prep/stability) matrix_present Significant Matrix Effect? check_matrix->matrix_present optimize_chrom Optimize Chromatography matrix_present->optimize_chrom Yes check_recovery Assess Extraction Recovery matrix_present->check_recovery No improve_cleanup Improve Sample Cleanup (LLE/SPE) optimize_chrom->improve_cleanup dilute Dilute Sample improve_cleanup->dilute dilute->final_review recovery_low Recovery Low? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol recovery_low->optimize_extraction Yes recovery_low->final_review No (Investigate other factors) optimize_extraction->final_review

Caption: Troubleshooting decision tree for matrix effects.

References

managing chromatographic shift between Ruxolitinib and Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing chromatographic shifts between Ruxolitinib (B1666119) and its deuterated internal standard, Ruxolitinib-d9, during LC-MS/MS analysis.

Troubleshooting Guide: Managing Chromatographic Shift

A common challenge encountered during the bioanalysis of Ruxolitinib using a deuterated internal standard (IS), such as this compound, is a slight difference in retention time, known as a chromatographic shift or the deuterium (B1214612) isotope effect.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1][3] This guide provides a systematic approach to manage and mitigate issues arising from this phenomenon.

Problem: Inconsistent or significant chromatographic shift between Ruxolitinib and this compound.

The primary goal is to ensure consistent and minimal separation between the analyte and its internal standard to maintain the accuracy and precision of the quantification.

Potential Cause Suggested Solution
Inadequate Chromatographic Resolution Optimize the mobile phase composition. A slight adjustment in the organic modifier (e.g., methanol (B129727) or acetonitrile) percentage can alter the selectivity.[4] Modifying the pH of the aqueous phase can also influence the retention behavior of both compounds.[4]
Suboptimal Gradient Elution If using a gradient, try employing a shallower gradient profile. A slower, more gradual increase in the organic phase concentration can improve the resolution between closely eluting compounds.
Column Temperature Fluctuations Ensure a stable column temperature is maintained. A column oven is highly recommended to minimize retention time variability.
Column Aging or Contamination Over time, column performance can degrade. If you observe peak broadening or tailing in addition to the shift, it may be time to flush the column with a strong solvent or replace it.[4]
Inappropriate Flow Rate While less common for this specific issue, optimizing the flow rate can sometimes fine-tune the separation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound elute at a different retention time than Ruxolitinib?

A1: This phenomenon is known as the deuterium isotope effect. The substitution of hydrogen with deuterium atoms can lead to minor differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase.[1][5] In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase, causing them to elute marginally earlier than their non-deuterated analogs.[1][3]

Q2: Is a small, consistent chromatographic shift between Ruxolitinib and this compound acceptable?

A2: Yes, a small and consistent shift in retention time is generally acceptable, provided it does not impact the accuracy and precision of the assay. The validation of the bioanalytical method should demonstrate that this shift does not lead to differential matrix effects for the analyte and the internal standard.[2]

Q3: What are the typical MRM transitions for Ruxolitinib and this compound?

A3: Commonly used MRM transitions for Ruxolitinib and its deuterated internal standard are summarized in the table below.[6][7]

Compound Precursor Ion (m/z) Product Ion (m/z)
Ruxolitinib307.1186.0
This compound316.1185.9

Q4: Can the sample preparation method influence the chromatographic shift?

A4: While the sample preparation method itself is unlikely to directly cause the chromatographic shift, it can impact the overall quality of the chromatography. A robust sample preparation method, such as protein precipitation or solid-phase extraction, is crucial for removing matrix components that could otherwise interfere with the chromatography and potentially exacerbate peak shape issues or retention time instability.[6][8][9]

Q5: What are the key parameters to consider for a robust LC-MS/MS method for Ruxolitinib?

A5: Key parameters for a robust method include the choice of a suitable C18 column, a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate), and optimized mass spectrometry conditions (e.g., capillary voltage, cone voltage).[6][8][9]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Ruxolitinib from plasma samples.[8]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new sample vial.

  • Inject a small aliquot (e.g., 1 µL) of the supernatant into the LC-MS/MS system for analysis.[8]

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of Ruxolitinib. Optimization may be required based on your specific instrumentation and column.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm x 2.1 mm, 3.0 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Methanol[8]
Gradient Elution A gradient elution strategy is typically employed to enhance separation.
Flow Rate 0.4 - 0.5 mL/min[7][9]
Injection Volume 1 - 5 µL[8][9]
Column Temperature 40°C[9]
MS System Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

G cluster_workflow Troubleshooting Workflow for Chromatographic Shift observe Observe Chromatographic Shift (Ruxolitinib vs. This compound) check_consistency Is the shift consistent and within acceptable limits? observe->check_consistency accept Acceptable for Quantitation check_consistency->accept Yes troubleshoot Troubleshoot Method check_consistency->troubleshoot No optimize_mp Optimize Mobile Phase (Organic ratio, pH) troubleshoot->optimize_mp optimize_grad Adjust Gradient Profile (Shallower gradient) troubleshoot->optimize_grad check_temp Verify Column Temperature (Stable) troubleshoot->check_temp check_column Assess Column Health (Flush or replace) troubleshoot->check_column re_evaluate Re-evaluate Shift optimize_mp->re_evaluate optimize_grad->re_evaluate check_temp->re_evaluate check_column->re_evaluate re_evaluate->check_consistency G cluster_pathway Mechanism of Deuterium Isotope Effect in RPLC rux Ruxolitinib (Analyte) (C-H bonds) stationary_phase Stationary Phase (e.g., C18) rux->stationary_phase Stronger Hydrophobic Interaction rux_d9 This compound (IS) (C-D bonds) rux_d9->stationary_phase Slightly Weaker Hydrophobic Interaction stationary_phase->rux Longer Retention Time stationary_phase->rux_d9 Shorter Retention Time mobile_phase Mobile Phase

References

Technical Support Center: Ruxolitinib-d9 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ruxolitinib (B1666119) and its deuterated internal standard, Ruxolitinib-d9, by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing Ruxolitinib in plasma?

A1: The most commonly cited and effective method for extracting Ruxolitinib from plasma is protein precipitation.[1] This typically involves adding a threefold volume of cold methanol (B129727) or acetonitrile (B52724) to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, can then be injected into the LC-MS/MS system or undergo further processing like evaporation and reconstitution.[1][2]

Q2: What are the typical Liquid Chromatography (LC) conditions for separating Ruxolitinib and this compound?

A2: A reversed-phase C18 column is a suitable choice for achieving good chromatographic separation.[1][3] A gradient elution using a mobile phase system consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) generally provides good resolution.[1][3][4] A typical flow rate is between 0.3 and 0.5 mL/min.[3][4]

Q3: What are the expected mass-to-charge ratios (m/z) for Ruxolitinib and this compound in positive electrospray ionization (ESI+) mode?

A3: In positive ESI mode, you should look for the protonated molecules ([M+H]⁺).

  • Ruxolitinib: The molecular weight is approximately 306.37 g/mol , so the expected [M+H]⁺ is approximately m/z 307.1.[1][5]

  • This compound: The expected [M+H]⁺ is approximately m/z 316.1.[1][5]

Q4: What are the established Multiple Reaction Monitoring (MRM) transitions for Ruxolitinib and this compound?

A4: Commonly used and validated MRM transitions are:

  • Ruxolitinib: m/z 307.1 → 186.0[1][5]

  • This compound: m/z 316.1 → 185.9[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization.Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with ESI+ (e.g., contains a proton source like formic acid).
Poor fragmentation.Optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transitions of Ruxolitinib and this compound.
Matrix effects (ion suppression or enhancement).Improve sample cleanup. Methods like solid-phase extraction (SPE) can be more effective than protein precipitation. Modify chromatographic conditions to separate the analytes from interfering matrix components.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents (LC-MS grade). Flush the LC system thoroughly.
Interference from the sample matrix.Enhance sample preparation as described above. Check for isobaric interferences.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace the guard column or analytical column. Flush the column with a strong solvent.
Incompatible sample solvent and mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or organic modifier to minimize these interactions.
Inconsistent Retention Times Fluctuations in LC pump pressure or flow rate.Check the LC system for leaks and ensure proper pump performance.
Changes in column temperature.Use a column oven to maintain a stable temperature.[3]
Mobile phase composition variability.Prepare fresh mobile phases daily and ensure proper mixing.
No Signal for Internal Standard (this compound) Incorrect MRM transition settings.Verify the precursor and product ion m/z values for this compound.
Degradation of the internal standard.Check the stability of the this compound stock and working solutions. Store them under appropriate conditions.
Pipetting or dilution error.Review the sample preparation workflow to ensure the internal standard is added correctly and at the intended concentration.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Ruxolitinib and this compound

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Declustering Potential (V)
Ruxolitinib307.1186.0Optimization RequiredOptimization Required
This compound316.1185.9Optimization RequiredOptimization Required
Note: Collision energy and declustering potential are instrument-dependent and require optimization for maximum signal intensity.

Table 2: Typical Liquid Chromatography Parameters

Parameter Condition
Column C18 (e.g., 50 mm x 2.1 mm, 3.0 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[3][4]
Flow Rate 0.4 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 5 µL[6]
Gradient Elution A time-programmed gradient is typically used to ensure separation from matrix components.[3]

Experimental Protocols

Detailed Methodology for Ruxolitinib Quantification in Human Plasma

This protocol provides a general framework. Optimization may be necessary for specific instruments and matrices.

1. Materials and Reagents

  • Ruxolitinib and this compound reference standards[3]

  • HPLC or LC-MS grade methanol, acetonitrile, and water[3][4]

  • HPLC grade formic acid[3]

  • Blank human plasma[3]

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Ruxolitinib and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Ruxolitinib by serial dilution of the stock solution with methanol to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of cold methanol or acetonitrile.[4]

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[4]

  • Carefully collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample supernatant into the LC-MS/MS system.

  • Acquire data using the specified MRM transitions in positive ion mode.

5. Data Analysis

  • Integrate the chromatographic peaks for Ruxolitinib and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

  • Determine the concentration of Ruxolitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is add_solvent Add Methanol/Acetonitrile (300 µL) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Ruxolitinib Concentration calibration->quantification

Caption: Experimental workflow for this compound detection.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK1/JAK2 receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

References

Ruxolitinib & Ruxolitinib-d9 Extraction Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Ruxolitinib (B1666119) and its deuterated internal standard, Ruxolitinib-d9, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ruxolitinib and this compound from plasma?

A1: The most frequently employed methods for Ruxolitinib extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] PPT is known for its simplicity and speed, while LLE and SPE can provide cleaner extracts, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[1]

Q2: Which organic solvents are recommended for the protein precipitation of Ruxolitinib?

A2: Methanol (B129727) and acetonitrile (B52724) are the most commonly used solvents for precipitating plasma proteins when extracting Ruxolitinib.[1] The choice between them can depend on the specific analytical method and the desired recovery of the analyte.[1]

Q3: Why is a deuterated internal standard like this compound important in the analysis?

A3: A stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and variability in extraction recovery.[1][2] Since it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, leading to more accurate and precise quantification.[3]

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of the ionization efficiency of Ruxolitinib and this compound by co-eluting substances from the biological sample. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[4] Using cleaner extraction methods like SPE and a suitable internal standard can help mitigate these effects.[1]

Q5: What is a typical extraction recovery rate for Ruxolitinib?

A5: With a validated LC-MS/MS method employing protein precipitation, extraction recovery rates for Ruxolitinib from human plasma have been reported to be in the range of 88.47% to 93.24%.[5]

Troubleshooting Guide: Low Extraction Recovery

Low or inconsistent recovery of Ruxolitinib and/or this compound is a common issue. The following guide provides potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Both Ruxolitinib and this compound Inappropriate Extraction Solvent Polarity: The solvent may not be optimal for Ruxolitinib.For PPT, test different ratios of acetonitrile or methanol to the plasma sample. For LLE, select a more polar organic solvent or adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for better partitioning.[1]
Analyte Adsorption: Ruxolitinib may be adsorbing to plasticware or glassware.Use low-binding microcentrifuge tubes and pipette tips. Consider silanizing glassware.[1]
Incomplete Elution in SPE: The elution solvent may be too weak to desorb the analyte from the SPE sorbent.Increase the volume or strength of the elution solvent. For reversed-phase SPE, this may involve increasing the percentage of the organic solvent in the elution mixture.[1]
Analyte Instability: Ruxolitinib may be degrading during the extraction process.Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to strong acids or bases.[1]
Low Recovery of this compound Only Deuterium (B1214612) Exchange: The deuterium atoms on this compound may be exchanging with protons from the solvent or matrix.Ensure the deuterated standard is labeled at stable positions. Avoid highly acidic or basic conditions if the label is known to be labile.[2][3]
Poor Reproducibility (High %CV) Inconsistent Evaporation and Reconstitution: Variability in the drying and redissolving steps can lead to inconsistent final concentrations.Ensure complete and consistent drying of the solvent after extraction. Use a fixed volume of reconstitution solvent and ensure complete dissolution by vortexing or sonication.[1]
Variable Matrix Effects: Differences in the composition of individual plasma samples can lead to variable ion suppression or enhancement.Use a stable isotope-labeled internal standard like this compound. Optimize chromatographic conditions to separate Ruxolitinib from interfering matrix components. Consider a more effective sample cleanup method like SPE.[1]
Quantitative Data Summary
Extraction MethodAnalyteRecovery Rate (%)MatrixReference
Protein PrecipitationRuxolitinib88.47 - 93.24Human Plasma[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Ruxolitinib Extraction from Plasma

This protocol is a general guideline based on commonly used methods for Ruxolitinib extraction.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Aliquot 100 µL of plasma into a clean microcentrifuge tube.[1]

  • Addition of Internal Standard:

    • Spike the plasma sample with an appropriate amount of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample.[1]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new microcentrifuge tube.[1]

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS system.

    • Vortex for 30 seconds to ensure complete dissolution.[1]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - General Guideline
  • Sample Preparation and pH Adjustment:

    • To 100 µL of plasma, add the this compound internal standard.

    • Adjust the pH of the sample to ensure Ruxolitinib is in a neutral form, which enhances its partitioning into an organic solvent.

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex the mixture for 5-10 minutes for thorough mixing.

  • Phase Separation:

    • Centrifuge the sample to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - General Guideline
  • Conditioning:

    • Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Loading:

    • Load the pre-treated plasma sample (spiked with this compound) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering substances while retaining Ruxolitinib and this compound.

  • Elution:

    • Elute the analytes from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Workflow for Protein Precipitation Extraction start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_solvent Add Cold Acetonitrile or Methanol (3:1 v/v) add_is->add_solvent vortex Vortex Vigorously (1 minute) add_solvent->vortex centrifuge Centrifuge at 14,000 x g (10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze Troubleshooting Low Extraction Recovery start Low or Inconsistent Recovery? both_low Recovery of both Ruxolitinib & IS is low? start->both_low Yes is_only_low Recovery of IS only is low? start->is_only_low No solvent Inappropriate solvent polarity? both_low->solvent Yes deuterium_exchange Deuterium exchange? is_only_low->deuterium_exchange Yes reproducibility Poor reproducibility (High %CV)? is_only_low->reproducibility No adsorption Adsorption to labware? solvent->adsorption No solve_solvent Optimize solvent system (polarity, pH) solvent->solve_solvent Yes elution Incomplete SPE elution? adsorption->elution No solve_adsorption Use low-bind tubes and tips adsorption->solve_adsorption Yes solve_elution Increase elution solvent strength/volume elution->solve_elution Yes solve_deuterium Check label stability; avoid harsh pH deuterium_exchange->solve_deuterium Yes evaporation Inconsistent evaporation/ reconstitution? reproducibility->evaporation Yes matrix_effects Variable matrix effects? evaporation->matrix_effects No solve_evaporation Ensure consistent drying and reconstitution evaporation->solve_evaporation Yes solve_matrix Optimize chromatography; use cleaner extraction (SPE) matrix_effects->solve_matrix Yes

References

minimizing ion suppression for Ruxolitinib-d9 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing Ruxolitinib-d9 in biological samples, with a primary focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where endogenous components of a biological sample, such as salts, proteins, and phospholipids (B1166683), co-elute with the analyte of interest (this compound) and interfere with its ionization in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the primary causes of ion suppression in the analysis of this compound from biological matrices?

A2: The primary culprits for ion suppression in biological sample analysis are phospholipids from cell membranes and proteins. These molecules are often present at high concentrations and can co-elute with this compound, competing for ionization and ultimately reducing the analyte's signal.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates the presence of ion suppression. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression.

Q4: What is the role of a deuterated internal standard like this compound?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification in LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences similar degrees of ion suppression. By using the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively compensated for, leading to more reliable and accurate results.

Q5: Can the choice of ionization technique affect the degree of ion suppression?

A5: Yes. While electrospray ionization (ESI) is commonly used and is highly sensitive for polar molecules, it can be more susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects for certain analytes and may be considered as an alternative if significant ion suppression is observed with ESI.

Troubleshooting Guides

Issue: Significant Ion Suppression Observed for this compound Signal

This guide provides a systematic approach to troubleshooting and minimizing ion suppression during the LC-MS/MS analysis of this compound in biological samples.

Step 1: Assess the Extent of Ion Suppression

Before making changes to your method, it is important to quantify the degree of ion suppression.

  • Experimental Protocol: Conduct a post-extraction spike experiment.

    • Prepare a Neat Solution: Spike this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Prepare a Post-Spiked Sample: Process a blank biological matrix sample (e.g., plasma) using your current extraction method. Spike this compound into the final extract at the same concentration as the neat solution.

    • Analysis: Analyze both samples by LC-MS/MS.

    • Calculation: Calculate the Matrix Factor (MF) as follows:

      • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF ≈ 1 indicates minimal matrix effect.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components through efficient sample preparation.

  • Comparison of Sample Preparation Techniques:

Technique Description Pros Cons Typical Matrix Factor for Ruxolitinib (B1666119) *
Protein Precipitation (PPT) A simple and fast method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample to precipitate proteins.- Simple and fast- High-throughput- Inexpensive- Less clean extracts- High potential for significant ion suppression from phospholipids0.80 - 1.00[1]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (an aqueous sample and an organic solvent).- Cleaner extracts than PPT- Can concentrate the analyte- More labor-intensive- Requires larger volumes of organic solvents- Can be difficult to automateGenerally >0.85
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.- Provides the cleanest extracts- High analyte concentration- Can be automated- More expensive- Method development can be complex- Potential for analyte lossGenerally >0.90

Note: The typical matrix factor values are estimates based on the general effectiveness of each technique. Actual values can vary depending on the specific protocol, matrix, and analyte concentration.

  • Detailed Experimental Protocols: See the "Experimental Protocols" section below for detailed procedures for each technique.

Step 3: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation.

  • Modify the Gradient: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.

  • Change the Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl or biphenyl) to alter the elution profile of interfering compounds.

  • Adjust Flow Rate: Optimizing the flow rate can sometimes improve separation efficiency.

Step 4: Dilute the Sample

In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common and straightforward method for sample preparation.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile or methanol (B129727).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to PPT.

  • Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • pH Adjustment (if necessary): Adjust the pH of the sample to ensure Ruxolitinib is in a neutral form for efficient extraction into the organic solvent.

  • Extraction: Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge at ≥2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers the most effective removal of matrix interferences.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Ruxolitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression 6. Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow Troubleshooting Ion Suppression for this compound Start Start: Ion Suppression Suspected Assess Step 1: Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Decision1 Significant Suppression? Assess->Decision1 Optimize_Sample_Prep Step 2: Optimize Sample Preparation (PPT -> LLE -> SPE) Decision1->Optimize_Sample_Prep Yes No_Issue No Significant Issue Proceed with Validation Decision1->No_Issue No Reassess1 Re-assess Matrix Effect Optimize_Sample_Prep->Reassess1 Decision2 Suppression Resolved? Reassess1->Decision2 Optimize_Chroma Step 3: Optimize Chromatography (Gradient, Column) Decision2->Optimize_Chroma No End End: Method Optimized Decision2->End Yes Reassess2 Re-assess Matrix Effect Optimize_Chroma->Reassess2 Decision3 Suppression Resolved? Reassess2->Decision3 Dilute_Sample Step 4: Dilute Sample Decision3->Dilute_Sample No Decision3->End Yes Dilute_Sample->End

Caption: A workflow for troubleshooting ion suppression.

References

Technical Support Center: Ensuring the Stability of Ruxolitinib-d9 in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of Ruxolitinib-d9 in processed samples. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions and processed samples?

A1: For long-term stability, this compound stock solutions should be stored at -20°C or below in tightly sealed, amber vials to protect from light.[1][2] Processed samples, such as plasma extracts, should ideally be stored at -80°C to maintain the integrity of the analyte and the biological matrix.[3] For short-term storage (weeks to months), refrigeration at 2-8°C is also an option for solutions prepared in aprotic solvents.[1] It is crucial to allow the solutions to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to isotopic exchange.[1][2]

Q2: What solvents are recommended for preparing this compound solutions?

A2: High-purity aprotic solvents such as acetonitrile (B52724), methanol (B129727), or ethyl acetate (B1210297) are recommended for preparing this compound solutions.[1] It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, a phenomenon known as hydrogen-deuterium (H-D) exchange, which compromises the isotopic purity of the standard.[1][4]

Q3: How can I prevent hydrogen-deuterium (H-D) exchange?

A3: To prevent H-D exchange, it is essential to use aprotic solvents and handle the standard in a dry environment, for instance, under an inert atmosphere like nitrogen or argon.[5] Ensure that all glassware is thoroughly dried. The position of the deuterium labels on the this compound molecule is designed to be on non-exchangeable sites, but taking these precautions minimizes any potential risk.[4]

Q4: Is this compound susceptible to degradation in processed biological samples like plasma?

A4: While Ruxolitinib (B1666119) is generally stable in plasma under typical bioanalytical storage and handling conditions, it can degrade under harsh conditions.[3] Forced degradation studies have shown that Ruxolitinib is susceptible to hydrolysis under acidic and basic conditions, as well as oxidation.[3][6][7][8] Therefore, it is important to control the pH of processed samples and avoid exposure to strong oxidizing agents.

Q5: How many freeze-thaw cycles can processed samples containing this compound undergo?

A5: It is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles.[3] To avoid potential degradation and ensure sample integrity, it is highly recommended to aliquot samples into single-use volumes.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or Inaccurate Quantitative Results Lack of Co-elution: The analyte (Ruxolitinib) and the internal standard (this compound) are not eluting at the same time during chromatography.[9]Optimize chromatographic conditions to ensure co-elution. Adjust the mobile phase composition, gradient, or column chemistry.
Isotopic or Chemical Impurities: The this compound standard may contain unlabeled Ruxolitinib or other impurities.Verify the isotopic and chemical purity of the standard upon receipt and periodically thereafter. Use high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) for verification.[9]
Isotopic Exchange (H-D Exchange): Deuterium atoms on this compound are being replaced by hydrogen atoms from the solvent or matrix.[9]Ensure the use of aprotic solvents and dry storage conditions.[1] Conduct an incubation study by leaving the deuterated standard in a blank matrix for the duration of your sample preparation and analysis to check for an increase in the non-labeled compound.[9]
Variable Internal Standard Signal Intensity Differential Matrix Effects: Components in the sample matrix are affecting the ionization of the analyte and internal standard differently.[9][10]Conduct a post-extraction addition experiment to evaluate the matrix effect.[9] Improve the sample cleanup procedure to remove interfering matrix components.
Degradation of this compound: The internal standard is degrading during sample processing or storage.Perform the extraction process on ice to minimize potential enzymatic degradation.[3] Ensure storage conditions are appropriate and minimize exposure to harsh pH, light, and high temperatures.[8][11][12]
Low Recovery of this compound During Sample Extraction Inefficient Protein Precipitation: The method used to precipitate proteins from the plasma sample is not effective.Optimize the protein precipitation method. Ensure the correct ratio of plasma to precipitation solvent (e.g., acetonitrile or methanol) and adequate vortexing and centrifugation.[3][13]
Adsorption to Labware: The compound is sticking to the surface of tubes and pipette tips.Use low-binding polypropylene (B1209903) labware.[3]

Quantitative Data Summary

The stability of Ruxolitinib has been evaluated under various stress conditions. While specific quantitative stability data for this compound is not extensively published, its stability is expected to be comparable to that of Ruxolitinib.

Table 1: Summary of Ruxolitinib Stability under Forced Degradation Conditions

Stress ConditionTimeAssay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl)24 Hrs81.3618.64100.0
Basic Hydrolysis (0.1 M NaOH)24 Hrs84.2115.79100.0
Oxidative (3% H₂O₂)24 Hrs89.5210.48100.0
Thermal (60°C)24 Hrs98.741.26100.0
Photolytic24 Hrs97.232.77100.0

Data adapted from forced degradation studies of Ruxolitinib API.[6]

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation for this compound
  • Equilibration: Allow the vial containing the lyophilized this compound to come to room temperature before opening to prevent moisture condensation.[1][2]

  • Reconstitution: Reconstitute the lyophilized powder with a high-purity aprotic solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, amber vial at -20°C.[1]

  • Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.[1]

Protocol 2: Sample Preparation from Plasma
  • Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.[1]

  • Spiking: To a 100 µL aliquot of plasma, add a small volume (e.g., 10 µL) of the this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

This is a general protocol adapted from established methods for Ruxolitinib analysis.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample spike Spike with This compound thaw->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Ruxolitinib inject->quantify

Caption: General workflow for the extraction and analysis of Ruxolitinib from plasma using this compound as an internal standard.

degradation_pathway Ruxolitinib Ruxolitinib (Nitrile group) Amide Ruxolitinib-amide (Intermediate) Ruxolitinib->Amide Hydrolysis (Acid/Base) CarboxylicAcid Ruxolitinib-carboxylic acid (Final Hydrolysis Product) Amide->CarboxylicAcid Further Hydrolysis Acid Acidic pH Acid->Ruxolitinib Base Basic pH Base->Ruxolitinib

Caption: Simplified hydrolytic degradation pathway of Ruxolitinib.[8]

References

Technical Support Center: Managing Impurities in Ruxolitinib-d9 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for identifying and managing impurities in Ruxolitinib-d9 standards during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experimental analysis?

This compound is a deuterated form of Ruxolitinib (B1666119), a potent inhibitor of Janus kinases (JAK1 and JAK2).[1] In its molecular structure, nine hydrogen atoms have been replaced with deuterium (B1214612) atoms.[2][3] This isotopic labeling gives it a higher molecular weight than the non-labeled Ruxolitinib.[2][3] this compound is primarily used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][4] Its chemical and physical properties are very similar to Ruxolitinib, but its increased mass allows it to be distinguished by a mass spectrometer.[5] This allows for accurate quantification of Ruxolitinib in complex matrices like plasma by correcting for variations during sample preparation and analysis.[3]

Q2: What are the common impurities found in this compound standards?

Impurities in this compound standards can be categorized as follows:

  • Isotopic Impurities: These include unlabeled Ruxolitinib (d0) and partially deuterated variants (d1-d8). The presence of unlabeled analyte is a common impurity in deuterated standards and can impact the accuracy of quantification, especially at low concentrations.[6]

  • Process-Related Impurities: These are substances that arise during the synthesis of Ruxolitinib. Common examples include Ruxolitinib amide and Ruxolitinib acid impurities.[7]

  • Degradation Products: Ruxolitinib can degrade under certain conditions, such as hydrolysis, to form impurities.[7]

Q3: How can I identify and quantify impurities in my this compound standard?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective technique for identifying and quantifying impurities in this compound standards.[8] By using high-resolution mass spectrometry, it is possible to separate and detect compounds with small mass differences, such as deuterated and non-deuterated forms of Ruxolitinib.

Q4: What are the acceptable levels of impurities in a this compound standard?

The acceptable level of impurities depends on the specific application and the regulatory requirements. For use as an internal standard in regulated bioanalysis, the isotopic purity of the deuterated standard should be high, and the amount of unlabeled analyte should be minimal to avoid impacting the accuracy of the measurements. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should provide detailed information on the purity of the standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in the chromatogram of the this compound standard. Presence of impurities in the standard.Analyze the standard using a high-resolution LC-MS/MS method to identify the impurities. Compare the mass-to-charge ratio (m/z) of the unknown peaks with known Ruxolitinib impurities.
Inaccurate quantification of Ruxolitinib at low concentrations. Presence of unlabeled Ruxolitinib in the this compound internal standard.Quantify the amount of unlabeled Ruxolitinib in the internal standard. If the level is significant, subtract its contribution from the measured analyte concentration or use a different batch of the internal standard with higher isotopic purity.
Poor chromatographic peak shape for this compound. Suboptimal LC conditions or degradation of the standard.Optimize the mobile phase composition, gradient, and column temperature. Ensure proper storage of the this compound standard as recommended by the supplier to prevent degradation.
Isotopic crosstalk between Ruxolitinib and this compound. Overlapping isotopic distributions of the analyte and the internal standard.Use a high-resolution mass spectrometer to resolve the isotopic peaks. Select MRM transitions that are specific to the analyte and the internal standard to minimize interference.

Quantitative Data Summary

The following table provides an example of a typical impurity profile for a batch of this compound standard. The values presented are for illustrative purposes.

Impurity Chemical Name CAS Number Molecular Formula Typical Amount (%)
Unlabeled Ruxolitinib(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile941678-49-5C₁₇H₁₈N₆< 0.5
Ruxolitinib Amide(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide1911644-32-0C₁₇H₂₀N₆O< 0.1
Ruxolitinib Acid(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid2102675-40-9C₁₇H₁₉N₅O₂< 0.1
Other unidentified impurities---< 0.2
This compound (R)-3-(cyclopentyl-d9)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile 1513883-55-0 C₁₇H₉D₉N₆ > 99.0

Experimental Protocols

Protocol 1: LC-MS/MS Method for Impurity Profiling of this compound Standard

This protocol outlines a general method for the identification and quantification of impurities in a this compound standard.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1 µg/mL.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS (product ion scan) for structural elucidation of impurities.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of this compound and potential impurities.

  • Determine the accurate mass of any detected impurity peaks and propose their elemental composition.

  • Perform MS/MS fragmentation analysis to confirm the structure of the impurities by comparing the fragmentation pattern with that of the Ruxolitinib standard.

  • Quantify the impurities by comparing their peak areas to the peak area of the this compound main peak, assuming a similar response factor.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Ruxolitinib's Mechanism of Action in the JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and gene transcription.

Experimental Workflow

Experimental_Workflow Workflow for Impurity Analysis of this compound Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample into LC-MS/MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatograms F->G H Identify Impurity Peaks G->H I Quantify Impurities H->I

Caption: Workflow for the analysis of impurities in this compound standards.

References

impact of different biological matrices on Ruxolitinib-d9 performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ruxolitinib-d9. The information provided addresses common challenges encountered during the bioanalysis of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting Ruxolitinib (B1666119) and its deuterated internal standard, this compound, from plasma samples?

A1: Protein precipitation (PPT) is the most frequently cited and effective method for extracting Ruxolitinib from plasma.[1] This technique is favored for its simplicity, speed, and high-throughput applicability. The general procedure involves the addition of a cold organic solvent, typically methanol (B129727) or acetonitrile (B52724), to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard can be directly injected into the LC-MS/MS system or subjected to an evaporation and reconstitution step.

Q2: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A2: A validated LC-MS/MS method for Ruxolitinib typically uses a C18 reversed-phase column with a gradient elution. The mobile phase usually consists of an aqueous component with a formic acid modifier (e.g., 0.1% formic acid in water) and an organic component like methanol or acetonitrile, also with a formic acid modifier.[1] Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Common MRM transition for Ruxolitinib: m/z 307.1 → 186.0[1]

  • Common MRM transition for this compound: m/z 316.1 → 185.9

Q3: How significant is the matrix effect when analyzing Ruxolitinib in human plasma?

A3: Studies have shown that with appropriate sample preparation, such as protein precipitation, the matrix effect for Ruxolitinib quantification in human plasma is often minimal. One study evaluated normal, hemolyzed, and lipemic plasma and found that the internal standard-normalized matrix factors ranged from 0.80 to 1.00, indicating negligible ion suppression or enhancement.[1] However, it is crucial to evaluate matrix effects during method development and validation for each specific matrix and method.

Q4: What are the expected extraction recovery rates for Ruxolitinib from plasma?

A4: Using a protein precipitation method with methanol, the extraction recovery of Ruxolitinib from human plasma has been reported to be consistently high, with rates ranging from 88.47% to 93.24%.[1]

Q5: What are the stability considerations for Ruxolitinib in plasma samples?

A5: Ruxolitinib has demonstrated good stability in human plasma under various storage conditions. It is generally stable at room temperature for at least 4 hours and in the autosampler for 24 hours. For long-term storage, it is recommended to keep plasma samples at -20°C or below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in different biological matrices.

Issue 1: Low Extraction Recovery
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 v/v).- Use ice-cold precipitation solvent to enhance protein removal.- Vortex the sample vigorously immediately after adding the solvent to ensure thorough mixing.
Analyte Co-precipitation - Experiment with different precipitation solvents (e.g., acetonitrile instead of methanol) or a mixture of solvents.- Adjust the pH of the sample before adding the organic solvent.
Suboptimal Extraction from Tissues - Ensure complete homogenization of the tissue sample.- Optimize the homogenization buffer and technique.- Consider using a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex tissue matrices.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Components - Optimize the chromatographic method to better separate Ruxolitinib and this compound from interfering matrix components. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.- Dilute the sample extract before injection to reduce the concentration of interfering substances.
Insufficient Sample Cleanup - If using protein precipitation, ensure the supernatant is clear before transferring. A second centrifugation step may be necessary.- For complex matrices like whole blood or tissue homogenates, consider more selective sample preparation techniques such as LLE or SPE to remove a wider range of interferences.
Phospholipid-based Matrix Effects - Phospholipids are a common source of matrix effects in plasma. Employ a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal.
Issue 3: Poor Peak Shape and Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Column Contamination or Degradation - Implement a regular column washing protocol with a strong solvent.- Use a guard column to protect the analytical column from matrix components.- If the problem persists, replace the column.
Sample Overload - Dilute the sample and re-inject.- Reduce the injection volume.
Incompatibility between Injection Solvent and Mobile Phase - The reconstitution solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. If a strong organic solvent is used for reconstitution after evaporation, this can cause peak distortion.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of this compound in different biological matrices based on available literature.

Table 1: Ruxolitinib Extraction Recovery from Human Plasma using Protein Precipitation

AnalyteConcentration LevelMean Recovery (%)
RuxolitinibLow QC93.24
Medium QC88.47
High QC90.15

Data sourced from a study utilizing protein precipitation with methanol.[1]

Table 2: Matrix Effect of Ruxolitinib in Different Human Plasma Conditions

Plasma ConditionAnalyte ConcentrationMean Internal Standard-Normalized Matrix Factor
NormalLow QC0.95
High QC0.98
HemolyzedLow QC0.92
High QC0.96
LipemicLow QC0.88
High QC0.91

A matrix factor of 1 indicates no matrix effect. Values between 0.8 and 1.2 are generally considered acceptable.[1]

Table 3: Stability of Ruxolitinib in Human Plasma

Storage ConditionDurationConcentration LevelMean Stability (%)
Room Temperature4 hoursLow QC97.44
High QC111.58
Autosampler (4°C)24 hoursLow QC102.35
High QC105.67
Freeze-Thaw3 cyclesLow QC98.12
High QC103.45
Long-term (-20°C)30 daysLow QC95.88
High QC101.23

Stability is expressed as the percentage of the initial concentration remaining.[2]

Experimental Protocols

Protocol 1: Extraction of Ruxolitinib from Human Plasma via Protein Precipitation
  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the initial mobile phase.

Visualizations

Experimental_Workflow LC-MS/MS Bioanalytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Direct Injection or Evaporation & Reconstitution separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+ MRM) separation->detection quantification Quantification detection->quantification

Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.

Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects start Significant Matrix Effect Observed (Ion Suppression or Enhancement) check_chromatography Is chromatographic separation adequate? start->check_chromatography optimize_lc Optimize LC Method: - Adjust gradient - Change mobile phase - Use different column check_chromatography->optimize_lc No check_cleanup Is sample cleanup sufficient? check_chromatography->check_cleanup Yes optimize_lc->check_cleanup improve_cleanup Improve Sample Cleanup: - Use LLE or SPE - Employ phospholipid removal plates check_cleanup->improve_cleanup No dilute_sample Dilute sample extract check_cleanup->dilute_sample Yes improve_cleanup->dilute_sample end Matrix Effect Minimized dilute_sample->end

Caption: A logical workflow for troubleshooting matrix effects in this compound bioanalysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Ruxolitinib using LC-MS/MS with Ruxolitinib-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Ruxolitinib (B1666119) in biological matrices, utilizing Ruxolitinib-d9 as an internal standard. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data from published studies. This document is intended to assist researchers and drug development professionals in selecting and implementing robust bioanalytical methods for Ruxolitinib.

Introduction to Ruxolitinib Analysis

Ruxolitinib is a potent Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2, which are critical components of the JAK-STAT signaling pathway.[1] This pathway is integral to the cellular response to various cytokines and growth factors, playing a key role in hematopoiesis and immune function.[1] Given its therapeutic importance in treating myelofibrosis, polycythemia vera, and other hematologic malignancies, precise and accurate quantification of Ruxolitinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[2][3][4]

LC-MS/MS has emerged as the gold standard for the bioanalysis of Ruxolitinib due to its high sensitivity, selectivity, and efficiency.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5]

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is the preferred method for Ruxolitinib bioanalysis, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography (UPLC) have also been employed.[6][7] The choice of method often depends on the specific requirements of the study, including the required sensitivity, sample matrix complexity, and available instrumentation.[8]

ParameterLC-MS/MS with this compoundHPLC-UVUPLC
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography followed by detection based on UV absorbance.Separation using smaller particle size columns for higher resolution and speed, with UV detection.
Sensitivity Very High (Lower Limit of Quantification (LLOQ) typically 0.5-10 ng/mL)[2][5]Moderate (LLOQ typically in the µg/mL range)[7]High (Improved sensitivity over HPLC)[7]
Selectivity Very High (Specific detection of precursor and product ions minimizes interference)[2]Moderate (Prone to interference from co-eluting compounds with similar UV absorbance)High (Better resolution reduces co-elution)
Sample Volume Small (Typically ≤ 100 µL of plasma)Larger (May require larger sample volumes)Small to moderate
Run Time Short (Typically 3-5 minutes)[2]LongerShorter than HPLC
Cost High (instrumentation and maintenance)LowModerate
Throughput HighLow to moderateHigh

Experimental Protocols: Validated LC-MS/MS Assay for Ruxolitinib

The following protocol is a synthesis of validated methods reported in the literature for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.[2][3][5]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration is method-dependent).

  • Vortex mix for 30 seconds.

  • Add 200 µL of methanol (B129727) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5 µL) into the LC-MS/MS system.[8]

Liquid Chromatography Conditions
ParameterCondition
LC System Thermo Ultimate 3000 UHPLC system or equivalent[2]
Column Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) or equivalent[9]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B 0.1% Formic acid in methanol[9]
Gradient Elution A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration. A specific example is: 0-1 min, 15% B; 1-2.2 min, ramp to 85% B; 2.2-2.3 min, return to 15% B; 2.3-3 min, re-equilibrate at 15% B.[2]
Flow Rate 0.3 mL/min[8]
Column Temperature 40°C[8]
Injection Volume 5 µL[8]
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Multiple Reaction Monitoring (MRM) Transitions Ruxolitinib: m/z 307.2 → 186.2; this compound: m/z 316.1 → 185.9[5][8]
Ion Source Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows)[8]

Performance Characteristics of the Validated LC-MS/MS Assay

The validation of the LC-MS/MS method for Ruxolitinib quantification is performed according to the guidelines of the FDA and EMA.[2][10] The key performance parameters are summarized below based on published data.[2][3][4]

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance of Ruxolitinib LC-MS/MS Assay
Linearity (r²) ≥ 0.99[2]> 0.99 over a range of 10-2000 ng/mL[2][4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; precision ≤ 20%; accuracy within ±20%[2]10 ng/mL[2]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[2]< 6.46%[2]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[2]< 7.50%[2]
Accuracy (%RE) Within ±15% (±20% at LLOQ)[2]Within 91.04% - 114.21% of nominal values[2]
Extraction Recovery Consistent, precise, and reproducibleConsistently > 85%[2][4]
Matrix Effect Internal standard normalized matrix factor should have a %CV ≤ 15%No significant matrix effect observed[2]
Stability (various conditions) Analyte concentration within ±15% of nominal concentrationStable under various storage and handling conditions[2]

Visualizing Key Processes

To further elucidate the experimental and biological context, the following diagrams are provided.

Ruxolitinib_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS PPT Protein Precipitation (Methanol) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Concentration Report Quant->Report

Caption: Experimental workflow for Ruxolitinib quantification by LC-MS/MS.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates to nucleus and induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Conclusion

The validated LC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantification of Ruxolitinib in biological matrices.[2][4] Its performance characteristics are superior to those of alternative methods like HPLC-UV, making it the preferred choice for regulated bioanalysis in clinical and preclinical studies.[8] The detailed experimental protocol and performance data presented in this guide offer a solid foundation for researchers to establish and validate this methodology in their own laboratories, ultimately contributing to the advancement of personalized medicine in the treatment of hematologic malignancies.[2][3]

References

A Head-to-Head Battle: Ruxolitinib-d9 vs. ¹³C-Ruxolitinib as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on selecting the optimal internal standard for the accurate quantification of Ruxolitinib (B1666119).

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. For the analysis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor, stable isotope-labeled analogs such as Ruxolitinib-d9 (deuterated) and ¹³C-Ruxolitinib (carbon-13 labeled) are the preferred choices. This guide provides a detailed comparison of these two internal standards, supported by experimental data and protocols, to aid researchers in making an informed decision for their analytical needs.

The Verdict on Isotopic Labeling: Why ¹³C-Ruxolitinib Holds the Edge

The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in the analytical process. While both deuterated and ¹³C-labeled standards are designed to mimic the analyte, subtle differences in their properties can significantly impact analytical performance.

Carbon-13 labeled internal standards are generally considered the gold standard. The substitution of ¹²C with ¹³C results in a mass shift without appreciably altering the chemical properties of the molecule. This leads to near-perfect co-elution with the unlabeled analyte under various chromatographic conditions.

In contrast, deuterated internal standards, such as this compound, can sometimes exhibit a chromatographic shift, often eluting slightly earlier than the native analyte. This phenomenon, known as the "isotope effect," arises from the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds. This chromatographic separation can lead to differential matrix effects between the analyte and the internal standard, potentially compromising the accuracy of quantification, especially in complex biological matrices.

Performance Data at a Glance: A Comparative Analysis

While direct head-to-head comparative studies for this compound and ¹³C-Ruxolitinib published in peer-reviewed literature are scarce, we can infer their performance based on established principles and available data from bioanalytical method validation studies.

ParameterThis compound (Deuterated IS)¹³C-Ruxolitinib (¹³C-Labeled IS)Key Considerations for Researchers
Chromatographic Co-elution Potential for slight retention time shift, eluting earlier than Ruxolitinib.Typically co-elutes perfectly with Ruxolitinib.Perfect co-elution of ¹³C-Ruxolitinib provides more accurate compensation for matrix effects that can vary across a chromatographic peak.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising quantification accuracy.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.For complex biological matrices like plasma or tissue homogenates, ¹³C-Ruxolitinib is the superior choice to mitigate the risk of inaccurate results due to matrix effects.
Accuracy and Precision While capable of providing acceptable accuracy and precision, the potential for isotope effects can introduce a higher risk of bias.Generally demonstrates improved accuracy and precision due to the closer physicochemical properties to the analyte.For assays requiring the highest level of accuracy and reproducibility, such as in pivotal clinical trials, ¹³C-Ruxolitinib is the recommended internal standard.
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, although this is less common with labels on aromatic or stable aliphatic positions.The ¹³C-label is inherently stable and not subject to exchange.The superior isotopic stability of ¹³C-Ruxolitinib ensures the integrity of the internal standard throughout the analytical process.

Experimental Protocols: A Guide to Implementation

Below are detailed methodologies for bioanalytical assays using either this compound or ¹³C-Ruxolitinib as an internal standard, based on published literature.

Method 1: LC-MS/MS Analysis of Ruxolitinib in Human Plasma using ¹³C-Ruxolitinib

This method is adapted from a validated bioanalytical procedure for the therapeutic drug monitoring of Ruxolitinib.[1][2][3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing ¹³C-Ruxolitinib at a suitable concentration.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: UHPLC system

  • Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol (B129727)

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0

    • ¹³C-Ruxolitinib: Specific transition to be determined based on the exact labeling pattern.

Method 2: LC-MS/MS Analysis of Ruxolitinib in Pediatric Plasma using this compound

This method is based on a study investigating the pharmacokinetics of Ruxolitinib in children.[5]

1. Sample Preparation (Protein Precipitation):

  • Utilize a protein precipitation method with methanol.

  • Add an appropriate volume of methanol containing this compound to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0

    • This compound: m/z 316.1 → 185.9

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Ruxolitinib, the following diagrams are provided.

G Bioanalytical Workflow for Ruxolitinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Ruxolitinib) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for the quantification of Ruxolitinib using an internal standard.

JAK_STAT_Pathway Ruxolitinib's Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak P-JAK jak->p_jak Phosphorylation stat STAT p_stat P-STAT stat->p_stat Phosphorylation p_jak->stat dimer P-STAT Dimer p_stat->dimer Dimerization transcription Gene Transcription dimer->transcription Translocation ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ruxolitinib Using Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ruxolitinib (B1666119) in human plasma, utilizing its deuterated stable isotope, Ruxolitinib-d9, as an internal standard. The focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside a plausible alternative LC-MS/MS approach for comparative purposes. Detailed experimental protocols and performance data are provided to assist researchers in the selection and implementation of robust bioanalytical assays for Ruxolitinib.

Introduction to Ruxolitinib and the Need for Robust Bioanalysis

Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, which are integral to the JAK-STAT signaling pathway.[1][2] This pathway is crucial for cellular processes such as hematopoiesis and immune function.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[3][4] Ruxolitinib's therapeutic efficacy is dependent on maintaining plasma concentrations within a specific therapeutic window, making precise and accurate quantification essential for personalized medicine and clinical trials.[5][6][7] The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the accuracy of quantification.[8][9]

Comparative Analysis of Bioanalytical Methods

This guide compares two LC-MS/MS methods for the quantification of Ruxolitinib in human plasma. Method 1 is a detailed, validated method, while Method 2 represents a common alternative approach.

Data Presentation: Method Performance Comparison
ParameterMethod 1: Validated LC-MS/MS with Protein PrecipitationMethod 2: Alternative LC-MS/MS with Solid-Phase Extraction (SPE)
Linearity Range 10–2000 ng/mL[7]5–2500 ng/mL
Correlation Coefficient (r²) > 0.99[6][7]> 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[7]5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[7]Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)[7]< 15% (< 20% at LLOQ)
Recovery > 85%[6][10]> 90%
Matrix Effect No significant effect observed[7]Minimal effect

Experimental Protocols

Method 1: Validated LC-MS/MS with Protein Precipitation

This method provides high-throughput sample processing and has been rigorously validated according to FDA guidelines.[7]

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of methanol (B129727) containing this compound (internal standard).[7]

  • Vortex the mixture vigorously to precipitate proteins.[7]

  • Centrifuge at 14,000 g for 10 minutes.[7]

  • Transfer the supernatant to a new vial for injection into the UHPLC-MS/MS system.[7]

2. Chromatographic Conditions:

  • Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm)[7]

  • Mobile Phase A: 0.1% formic acid in water[7]

  • Mobile Phase B: 0.1% formic acid in methanol[7]

  • Flow Rate: Gradient elution

  • Injection Volume: 1 µL[7]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions:

    • Ruxolitinib: Specific precursor and product ions would be selected (e.g., m/z 307.2 -> 186.1)

    • This compound: Specific precursor and product ions would be selected (e.g., m/z 316.1 -> 186.1)[7]

Method 2: Alternative LC-MS/MS with Solid-Phase Extraction (SPE)

This method offers enhanced sample cleanup, potentially reducing matrix effects and improving sensitivity.

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of internal standard solution (this compound).

  • Pre-condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Ruxolitinib and this compound with a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar conditions to Method 1 can be used, with potential adjustments to the gradient elution to optimize separation following the cleaner sample extraction.

Visualizing the Workflow and Mechanism of Action

Bioanalytical Method Cross-Validation Workflow

Bioanalytical Method Cross-Validation Workflow cluster_0 Method 1: Validated LC-MS/MS (Reference) cluster_1 Method 2: Alternative LC-MS/MS (Comparator) M1_QC Prepare QC Samples (Low, Med, High) M1_Analysis Analyze Aliquots with Method 1 M1_QC->M1_Analysis M1_Data Obtain Concentration Data 1 M1_Analysis->M1_Data Data_Comparison Statistical Comparison of Data M1_Data->Data_Comparison M2_QC Prepare QC Samples (Low, Med, High) M2_Analysis Analyze Aliquots with Method 2 M2_QC->M2_Analysis M2_Data Obtain Concentration Data 2 M2_Analysis->M2_Data M2_Data->Data_Comparison Start Cross-Validation Study Start Sample_Prep Prepare & Aliquot ≥ 20 QC Samples Start->Sample_Prep Sample_Prep->M1_QC Aliquot A Sample_Prep->M2_QC Aliquot B Report Generate Cross-Validation Report Data_Comparison->Report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Ruxolitinib's Mechanism of Action: JAK-STAT Signaling Pathway

JAK-STAT Signaling Pathway Inhibition by Ruxolitinib cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus & Binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Conclusion

The validated LC-MS/MS method using protein precipitation offers a robust, high-throughput solution for the quantification of Ruxolitinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. For applications requiring lower detection limits or dealing with complex matrices, an alternative method employing solid-phase extraction may provide enhanced performance. Cross-validation between methods is essential when data from different analytical procedures are to be combined, ensuring the integrity and comparability of clinical and research findings. The provided protocols and performance data serve as a valuable resource for establishing reliable bioanalytical methods for Ruxolitinib.

References

Ruxolitinib Quantification: A Comparative Guide to Achieving Precision and Accuracy with Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor. We will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Ruxolitinib-d9, and compare it with alternative approaches, supported by experimental data.

Ruxolitinib is a cornerstone therapy for myeloproliferative neoplasms, and its therapeutic window necessitates meticulous monitoring of plasma concentrations. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is widely considered the gold standard for bioanalysis. This is attributed to its ability to mimic the analyte throughout the analytical process, from extraction to detection, thereby correcting for variability and matrix effects.

The Gold Standard: LC-MS/MS with this compound

An LC-MS/MS method using a stable isotope-labeled internal standard like this compound offers high sensitivity, specificity, and robustness for the quantification of Ruxolitinib in biological matrices.[1][2] The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure that it experiences similar extraction recovery and ionization efficiency, leading to superior accuracy and precision.[1]

Experimental Protocol: LC-MS/MS Quantification of Ruxolitinib

This protocol outlines a typical validated method for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of this compound internal standard.

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • System: A validated HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[2]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.

3. Mass Spectrometric Detection:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Ruxolitinib and this compound.

Comparative Analysis: Performance Metrics

The choice of analytical method and internal standard significantly impacts the reliability of quantitative data. Below is a comparison of the performance of an LC-MS/MS method with a deuterated internal standard against an alternative approach, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterLC-MS/MS with this compoundHPLC-UV
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL50 - 150 ng/mL
Linearity (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 2%
Inter-day Precision (%CV) < 15%< 2%
Accuracy (% Recovery) 85 - 115%98 - 102%

This table summarizes typical performance characteristics and may vary based on the specific laboratory and instrumentation.

The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with an LLOQ significantly lower than that of the HPLC-UV method. This is crucial for studies requiring the measurement of low concentrations of Ruxolitinib. While both methods exhibit excellent linearity, precision, and accuracy, the LC-MS/MS approach coupled with a deuterated internal standard is better suited to mitigate the complexities of biological matrices.

The Advantage of a Deuterated Internal Standard

While a structural analog internal standard can be used in LC-MS/MS, a deuterated standard like this compound offers distinct advantages in minimizing variability and improving data quality. A study comparing a stable isotope-labeled internal standard (everolimus-d4) to an analog internal standard for the quantification of the immunosuppressant drug everolimus (B549166) demonstrated that while both performed acceptably, the deuterated standard provided a more favorable comparison with an independent reference method. This underscores the subtle but significant benefits of using a stable isotope-labeled internal standard to ensure the highest data integrity.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the biological context of Ruxolitinib's action, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition and Quantification ms->data

Experimental workflow for Ruxolitinib quantification.

Ruxolitinib functions by inhibiting Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of various cytokines and growth factors involved in hematopoiesis and immune function.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Ruxolitinib's inhibition of the JAK-STAT pathway.

Conclusion

For the quantification of Ruxolitinib in biological matrices, an LC-MS/MS method employing the deuterated internal standard this compound stands out for its superior sensitivity, precision, and accuracy. This approach effectively mitigates matrix effects and other sources of analytical variability, ensuring the generation of reliable data for pharmacokinetic studies and therapeutic drug monitoring. While other methods like HPLC-UV are available, the enhanced performance of the LC-MS/MS method with a stable isotope-labeled internal standard makes it the recommended choice for applications demanding the highest level of analytical rigor.

References

Inter-laboratory Comparison of Ruxolitinib Assays Utilizing Ruxolitinib-d9: A Harmonization Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory comparison of Ruxolitinib (B1666119) assays, with a specific focus on methods employing the deuterated internal standard, Ruxolitinib-d9. The objective is to facilitate harmonization of bioanalytical methods and ensure the generation of consistent, reliable data across different research and clinical sites. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Ruxolitinib in biological matrices.

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for cellular processes such as hematopoiesis and immune response.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3][4] Ruxolitinib's therapeutic efficacy is dependent on maintaining optimal drug concentrations within a therapeutic window, making accurate and precise quantification essential for personalized medicine and clinical trials.[5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability in sample processing and instrument response, thereby enhancing assay accuracy and robustness.[6][7][8]

Comparative Performance of Ruxolitinib Bioanalytical Methods

While a direct head-to-head inter-laboratory comparison study is not publicly available, the following tables summarize typical validation parameters for the quantification of Ruxolitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. These values are derived from published methodologies and can serve as a benchmark for individual laboratory performance.[5][8][9]

Table 1: Typical LC-MS/MS Method Parameters for Ruxolitinib Quantification

ParameterTypical Value/Condition
Chromatography
Analytical ColumnC18 column (e.g., 2.1 × 50 mm, 1.7 µm)[8]
Mobile Phase A0.1% Formic Acid in Water[8]
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724) or Methanol[8][9]
Flow Rate0.3 mL/min[8]
GradientGradient elution is typically employed.[9]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Ruxolitinibm/z 307.1 → 186.1[8]
This compoundm/z 316.1 → 186.1 (or other appropriate fragment)

Table 2: Typical Assay Performance Characteristics

ParameterAcceptance Criteria/Typical Performance
Linearity (R²)≥ 0.99[5][9]
Lower Limit of Quantification (LLOQ)10 ng/mL[9]
Accuracy85-115% of nominal concentration (80-120% at LLOQ)[9]
Precision (CV%)< 15% ( < 20% at LLOQ)[9]
Recovery> 85%[5]
Carryover< 1.2% for analyte, < 0.1% for internal standard[8][9]

Experimental Protocols

Detailed Methodology for Ruxolitinib Quantification in Human Plasma

This protocol describes a representative LC-MS/MS method for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Ruxolitinib reference standard (purity ≥98%)

  • This compound internal standard (purity ≥97%)[9]

  • Blank human plasma (screened for interferences)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

2. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of Ruxolitinib and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Ruxolitinib working solution to achieve a concentration range of 10–2000 ng/mL.[5][9]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of protein precipitation solvent containing this compound at a fixed concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject an appropriate volume of the prepared supernatant onto the LC-MS/MS system.

  • Perform chromatographic separation using the conditions outlined in Table 1.

  • Monitor the MRM transitions for Ruxolitinib and this compound as specified in Table 1.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Ruxolitinib / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Ruxolitinib in the QC and unknown samples from the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway inhibited by Ruxolitinib and the general experimental workflow for its quantification.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression STAT_active->Gene_Expression 6. Transcription Regulation DNA DNA Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Ruxolitinib_Assay_Workflow Start Start: Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data End End: Ruxolitinib Concentration Data->End

Caption: Experimental workflow for Ruxolitinib quantification.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides a comprehensive comparison of Ruxolitinib-d9, a deuterated internal standard, with its non-deuterated counterpart, Ruxolitinib (B1666119), and its phosphate (B84403) salt. By understanding the data presented in a CoA and the underlying experimental methods, researchers can ensure the accuracy and reliability of their experimental results.

Understanding the Role of Ruxolitinib and its Deuterated Analog

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for signaling numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] this compound, a stable isotope-labeled version of Ruxolitinib, is an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Ruxolitinib Standards

The choice of a reference standard is critical for the accuracy of analytical measurements. Below is a comparison of key quantitative data for this compound and two common non-deuterated alternatives.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundRuxolitinibRuxolitinib Phosphate
CAS Number 2469553-67-9[2]941678-49-5[3]1092939-17-7[4]
Molecular Formula C₁₇H₉D₉N₆[2]C₁₇H₁₈N₆[3]C₁₇H₂₁N₆O₄P
Molecular Weight 315.42 g/mol [2]306.37 g/mol [3]404.36 g/mol
Appearance White to yellow solid[2]White to light yellow solidWhite to off-white powder
Storage -20°C, stored under nitrogen[2]-20°C for 3 yearsPowder: -20°C for 3 years

Table 2: Purity and Identity Comparison from a Model Certificate of Analysis

TestThis compound (Typical Specification)Ruxolitinib (Typical Specification)Ruxolitinib Phosphate (Typical Specification)
Purity (by HPLC) ≥98%[4]≥99%≥98%
Identity (¹H-NMR) Conforms to structureConforms to structureConforms to structure[5]
Identity (Mass Spec) Conforms to structureConforms to structureConforms to structure
Isotopic Purity ≥98% Deuterium (B1214612) IncorporationNot ApplicableNot Applicable
Residual Solvents ≤0.5%≤0.5%≤0.5%
Water Content (Karl Fischer) ≤1.0%≤1.0%≤1.0%
Heavy Metals ≤20 ppm≤20 ppm≤20 ppm

Experimental Protocols for Key Analyses

The data presented in a Certificate of Analysis is generated through a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments used to characterize this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound by separating it from any impurities.

  • Instrumentation : HPLC system with a UV detector.[6]

  • Column : C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase : A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a gradient elution.[6]

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : Ambient.[7]

  • Detection Wavelength : 236 nm.[8]

  • Injection Volume : 10 µL.

  • Sample Preparation : A stock solution of the sample is prepared by accurately weighing and dissolving a known amount in the mobile phase. Working standards are prepared by diluting the stock solution to a desired concentration range for linearity assessment.[9]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of the compound and, for deuterated standards, to determine the level of isotopic enrichment.

  • Instrumentation : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[10]

  • Multiple Reaction Monitoring (MRM) : The precursor to product ion transitions are monitored. For Ruxolitinib, a common transition is m/z 307.2 → 186.2. For this compound, the expected transition would be m/z 316.2 → 186.2, confirming the mass shift due to deuterium labeling.[1]

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The resulting spectrum, showing the chemical shifts and coupling constants of the protons, is compared to the expected spectrum for the known structure of Ruxolitinib. For this compound, the absence of signals in the cyclopentyl region confirms the successful deuterium labeling.

Visualizing Key Concepts

To further aid in the understanding of Ruxolitinib's mechanism and the analytical workflow, the following diagrams are provided.

JAK_STAT_Pathway Ruxolitinib Action on the JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocates & Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1. Ruxolitinib inhibits the JAK-STAT signaling pathway.

LCMS_Workflow LC-MS/MS Analytical Workflow for Ruxolitinib Quantification Sample_Preparation 1. Sample Preparation (e.g., plasma protein precipitation) Internal_Standard Spike with this compound (Internal Standard) LC_Separation 2. HPLC Separation (C18 Column) Internal_Standard->LC_Separation MS_Ionization 3. ESI Ionization LC_Separation->MS_Ionization MS_Detection 4. Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2. Workflow for quantitative analysis using an internal standard.

By carefully interpreting the Certificate of Analysis and understanding the analytical methods used, researchers can confidently use this compound as a reliable internal standard, leading to more accurate and reproducible results in their studies of the JAK-STAT pathway and related diseases.

References

A Comparative Guide to Evaluating Lot-to-Lot Variability of Ruxolitinib-d9 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of internal standards are paramount for accurate bioanalysis. This guide provides a comprehensive framework for evaluating the lot-to-lot variability of Ruxolitinib-d9, a commonly used internal standard in the quantification of the Janus kinase (JAK) inhibitor, Ruxolitinib (B1666119). By implementing the outlined experimental protocols, researchers can ensure the integrity of their pharmacokinetic and metabolic studies.

The Role of Ruxolitinib and its Deuterated Standard

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] This pathway is crucial for cellular responses to cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms. Accurate measurement of Ruxolitinib concentrations in biological matrices is therefore essential for therapeutic drug monitoring and pharmacokinetic assessments. To achieve this, a stable, isotopically labeled internal standard like this compound is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample preparation and instrument response.[2][3]

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

JAK-STAT_Pathway JAK-STAT Signaling Pathway and Ruxolitinib Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Workflow_Ruxolitinib_d9_Variability Experimental Workflow for this compound Lot-to-Lot Variability Assessment Start Obtain this compound Lots Identity Identity & Structural Confirmation (HRMS, NMR) Start->Identity Purity Chemical Purity (HPLC-UV, LC-MS/MS) Start->Purity Isotopic Isotopic Purity & Enrichment (LC-MS/MS) Start->Isotopic Concentration Concentration & Stability (qNMR, Stability Studies) Start->Concentration Data_Analysis Data Analysis & Comparison Identity->Data_Analysis Purity->Data_Analysis Isotopic->Data_Analysis Concentration->Data_Analysis Report Generate Comparison Report Data_Analysis->Report End Select Optimal Lot Report->End

References

performance characteristics of Ruxolitinib-d9 in different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of the performance of Ruxolitinib-d9 as an internal standard in various analytical platforms, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The superior performance of deuterated internal standards, such as this compound, over non-deuterated alternatives is supported by the principles of bioanalysis and extensive experimental data.

The Gold Standard: Why Deuterated Internal Standards Excel

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting analytical variability, including sample preparation, injection volume, and instrument response.[1] The ideal IS mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest. This near-identical nature allows for better tracking during extraction and co-elution during chromatography, which is vital for accurate and precise quantification.[1]

While non-deuterated internal standards, such as structural analogs, can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to less accurate and less precise results. Although deuterated standards are generally preferred, it's important to note that they can sometimes present challenges, such as chromatographic shifts or instability, though these are often minimal with careful method development.[2]

Performance Characteristics of this compound in LC-MS/MS

Validated LC-MS/MS methods demonstrate the robust performance of this compound as an internal standard for the quantification of Ruxolitinib (B1666119) in biological matrices like human plasma. The following tables summarize the performance characteristics from published studies.

Linearity and Sensitivity
Analytical PlatformMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MSHuman Plasma10 - 200010
LC-MS/MSHuman Plasma0.5 - 4000.5
LC-MS/MSRat Plasma0.16 - 2470.16
LC-MS/MSHuman Plasma10 - 250010

Data compiled from multiple sources.[3][4][5][6][7]

Accuracy and Precision
Analytical PlatformMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LC-MS/MSHuman PlasmaLLOQ, QCL, QCM, QCH< 15% (LLOQ < 20%)< 15% (LLOQ < 20%)91.04% - 114.21%
LC-MS/MSRat PlasmaLQC, MQC, HQC< 15%< 15%Within ±15%

LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error. Data compiled from multiple sources.[3][7]

Recovery
Analytical PlatformMatrixAnalyteInternal Standard (this compound)
LC-MS/MSHuman Plasma88.47% - 93.24%Consistently High
LC-MS/MSRat Plasma99.6%90.3% (as Dasatinib)

Recovery rates demonstrate the efficiency of the extraction process. Data compiled from multiple sources.[3][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below is a typical experimental protocol for the quantification of Ruxolitinib in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of a human plasma sample, add a known concentration of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for re-equilibration.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0

    • This compound: m/z 316.1 → 185.9[5]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the biological context of Ruxolitinib's action and the analytical process for its quantification.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and binds to DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Bioanalytical_Workflow Start Start: Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Start->Add_IS Sample_Prep Sample Preparation (Protein Precipitation) Add_IS->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification (Concentration Determination) Data_Analysis->Quantification

Caption: A typical experimental workflow for bioanalysis using an internal standard.

References

A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Ruxolitinib-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ruxolitinib-d9 in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of sample preparation method is a critical factor that directly impacts the reliability and robustness of bioanalytical data. This guide provides an objective comparison of two prevalent extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform the selection of the most suitable method for your analytical needs.

Ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor, and its deuterated internal standard, this compound, are frequently analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Efficient sample preparation is paramount to remove endogenous interferences such as proteins and phospholipids (B1166683) that can cause matrix effects, leading to ion suppression or enhancement and compromising data accuracy. This guide delves into the performance, protocols, and practical considerations of protein precipitation and liquid-liquid extraction for this compound analysis.

Quantitative Performance Comparison

The selection of an appropriate extraction method hinges on a balance between recovery, matrix effect, and process efficiency. The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction based on available data for Ruxolitinib and similar analytes.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery >80-85% for Ruxolitinib and similar compounds.[1][2]Generally provides cleaner extracts which may result in consistent, though sometimes lower, recovery compared to PPT. Specific recovery data for this compound is not readily available.
Matrix Effect Higher potential for ion suppression or enhancement due to less selective removal of matrix components.[2][3]Generally lower due to more selective extraction, resulting in cleaner sample extracts and reduced matrix effects.[3]
Process Efficiency Simple, rapid, and amenable to high-throughput automation.[4]More labor-intensive, time-consuming, and can be more challenging to automate.[4]
Selectivity Lower selectivity, with a higher likelihood of co-extracting endogenous interferences.Higher selectivity based on the differential solubility of the analyte in immiscible liquid phases.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent results. Below are representative protocols for both protein precipitation and liquid-liquid extraction for the analysis of this compound in plasma.

Protein Precipitation (PPT) Protocol

This method is favored for its speed and simplicity, making it suitable for high-throughput analysis.

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a more selective technique that yields cleaner extracts, which is often necessary for methods requiring high sensitivity and minimal matrix effects.

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of this compound internal standard solution.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[3]

  • Vortexing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.[3]

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[3]

  • Organic Layer Transfer: Carefully transfer the organic layer containing the analyte to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the LC-MS/MS mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow and a Key Signaling Pathway

To provide a clearer understanding of the processes and the biological context of Ruxolitinib, the following diagrams have been generated.

cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation cluster_2 Liquid-Liquid Extraction Start Plasma Sample with this compound PPT_Start Add Acetonitrile/Methanol Start->PPT_Start LLE_Start Add Immiscible Organic Solvent Start->LLE_Start PPT_Vortex Vortex PPT_Start->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Analysis LC-MS/MS Analysis PPT_Supernatant->Analysis LLE_Vortex Vortex LLE_Start->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Reconstitute->Analysis JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK P-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT P-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision impacting the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies, in alignment with regulatory expectations.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3] Among SIL-ISs, deuterated standards are widely used due to their cost-effectiveness and broad availability.[3] However, their performance can be influenced by several factors that must be carefully considered.

This guide delves into the regulatory landscape, compares the performance of different internal standards, and provides detailed experimental protocols for key validation experiments.

Regulatory Framework: A Harmonized Approach

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[4][5] This guideline recommends the use of a suitable internal standard to ensure the reliability of data.[5] While not mandating the use of SIL-ISs, regulatory bodies recognize their value in achieving robust and reliable methods.[6]

Key considerations for internal standards outlined in the ICH M10 guideline include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the internal standard.[5]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[5]

  • Stability: The stability of the analyte and internal standard in the biological matrix and throughout the analytical process.[7]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts assay performance. The following tables summarize the key performance characteristics of deuterated standards compared to carbon-13 (¹³C)-labeled standards and structural analogs.

Table 1: Comparison of Internal Standard Types for Bioanalysis

FeatureDeuterated Standard (D-IS)¹³C-Labeled Standard (¹³C-IS)Structural Analog (SA-IS)
Co-elution with Analyte Generally co-elutes, but minor chromatographic shifts can occur ("isotope effect").[8][9]Excellent co-elution, as the mass difference has a negligible effect on chromatography.[1][9]Elution time may differ significantly from the analyte.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts, leading to differential matrix effects.[8]Excellent, as it experiences the same matrix effects as the analyte due to identical retention times.[10]Less effective, as it may experience different matrix effects than the analyte.
Isotopic Stability Can be susceptible to back-exchange (replacement of deuterium (B1214612) with hydrogen), especially if the label is in a labile position.[11][12]Highly stable, not prone to back-exchange.Not applicable.
Cost and Availability Generally lower cost and more widely available.[3]Higher cost and less readily available.[3]Varies depending on the analog.
Regulatory Acceptance Widely accepted, with the expectation of thorough validation to address potential issues.[4][5]Considered the "gold standard" and highly preferred by regulatory agencies.[1]Acceptable, but requires more extensive validation to demonstrate its suitability.

Table 2: Quantitative Performance Data from Comparative Studies

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[2]

Key Experimental Protocols

Thorough validation is crucial when using deuterated internal standards to ensure data integrity. The following are detailed methodologies for key validation experiments based on the ICH M10 guideline.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[4]

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[2]

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[2]

  • Process a second set of blank samples spiked only with the deuterated internal standard to ensure no contribution to the analyte signal.[4]

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[2]

  • Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[4]

Protocol:

  • Obtain blank matrix from at least six different sources.[4]

  • Prepare three sets of samples for each matrix source:[2]

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

    • Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.

  • Calculate the matrix factor (MF) for the analyte and the internal standard by comparing the peak areas from Set A to Set B.

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) by dividing the MF of the analyte by the MF of the internal standard.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[4][5]

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.[5]

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[2]

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[2]

  • Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level.

  • The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5]

Visualizing Key Processes

To further clarify the workflows and decision-making processes in bioanalysis, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification

Caption: A typical experimental workflow for a bioanalytical method using a deuterated internal standard.

IS_Selection_Logic Start Start: Need for Internal Standard SIL_Available Stable Isotope Labeled (SIL) IS Available? Start->SIL_Available C13_Available ¹³C-Labeled IS Available and Cost-Effective? SIL_Available->C13_Available Yes Analog_Available Structural Analog (SA) IS Available? SIL_Available->Analog_Available No Deuterated_IS Use Deuterated IS C13_Available->Deuterated_IS No C13_IS Use ¹³C-Labeled IS C13_Available->C13_IS Yes Analog_IS Use Structural Analog IS Analog_Available->Analog_IS Yes No_IS Justify Absence of IS (Requires extensive validation) Analog_Available->No_IS No

Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.

Conclusion

Deuterated internal standards are valuable tools in quantitative bioanalysis, offering a cost-effective solution for improving assay accuracy and precision.[2][3] However, their use requires a thorough understanding of potential pitfalls, such as isotopic instability and chromatographic shifts.[8][11] By implementing rigorous validation procedures as outlined by regulatory guidelines and carefully considering the performance characteristics compared to other internal standards, researchers can ensure the generation of high-quality, reliable, and reproducible data to support drug development and other scientific endeavors.[13] When the highest level of accuracy and robustness is required, ¹³C-labeled internal standards are often the preferred choice, despite their higher cost.[1]

References

Safety Operating Guide

Safe Disposal of Ruxolitinib-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, immediate safety and logistical information for the proper disposal of Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

While some safety data sheets (SDS) for this compound may classify it as a non-hazardous substance, the parent compound, Ruxolitinib, is known to be toxic if swallowed and is suspected of damaging fertility[1]. Therefore, it is best practice to handle and dispose of this compound with the same precautions as its non-deuterated counterpart, treating it as hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment should be conducted. All personnel involved in the handling and disposal process must be trained on the potential hazards and the required safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields[2].

  • Hand Protection: Protective, chemical-resistant gloves[2].

  • Skin and Body Protection: An impervious lab coat or clothing to prevent skin contact[2].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust or aerosols[2][3].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2]. An accessible safety shower and eyewash station are essential[2].

Step-by-Step Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[1][4]. All waste containing this compound must be collected and managed as hazardous chemical waste[4].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused product, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spills, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealable, leak-proof hazardous waste container[4].

    • Ensure the container is compatible with the solvent used in the solution[4].

  • Empty Containers:

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste[1][4].

    • Subsequent rinses should also be collected as hazardous waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic[4].

2. Hazardous Waste Labeling:

  • Use an official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department[4].

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations[4].

  • List all chemical contents of the container, including solvents and their approximate percentages[4].

  • Indicate the date the container was first used for waste accumulation[4].

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible chemicals to prevent accidental reactions[4].

  • Keep containers tightly sealed when not in use.

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area to a safe location[2].

  • For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Place the contaminated absorbent material into the designated hazardous waste container[4].

  • For solid spills, carefully clean up the material using dry procedures to avoid generating dust[5].

  • Decontaminate the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[2].

  • Report the spill to your laboratory supervisor and EHS department immediately.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[2].

Quantitative Data Summary

ParameterGuidelineSource
UN Number (for parent compound) UN2811 (Toxic solids, organic, n.o.s.)[1]
Recommended Storage Temperature -20°C for long-term storage[2]
Waste Classification Hazardous Chemical Waste[4]
Container Rinsate First three rinses must be collected as hazardous waste[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A This compound Use in Experiment B Solid Waste (e.g., contaminated gloves, vials) A->B C Liquid Waste (e.g., solutions, rinsate) A->C D Collect in Designated Hazardous Waste Container B->D C->D E Label Container Correctly: - Full Chemical Name - All Contents & % - Accumulation Start Date D->E F Store in Secure, Designated Area E->F G Ensure Segregation from Incompatible Chemicals F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Disposal in Accordance with Federal, State & Local Regulations H->I J Spill Occurs K Evacuate & Notify Supervisor/EHS J->K L Contain & Clean Up with Appropriate Absorbent K->L M Collect Spill Debris as Hazardous Waste L->M M->D

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Ruxolitinib-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is a cornerstone of laboratory practice. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ruxolitinib-d9, a deuterated analog of the Janus kinase inhibitor, Ruxolitinib. By offering detailed procedural guidance, this document aims to be a preferred resource, fostering a culture of safety and building trust through value beyond the product itself.

While some safety data sheets (SDS) for (Rac)-Ruxolitinib-d9 classify it as a non-hazardous substance, others for the parent compound, Ruxolitinib, indicate potential for acute toxicity, reproductive harm, and organ damage through prolonged exposure. Given that deuterated compounds are often utilized as standards for their active counterparts, it is imperative to handle this compound with a high degree of caution, assuming a hazard profile similar to that of Ruxolitinib.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to personal protection is critical to prevent exposure when working with this compound. The following table summarizes the recommended PPE and essential engineering controls.

OperationRequired Personal Protective Equipment (PPE)Engineering Controls
Weighing and Aliquoting (Solid Form) - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields- NIOSH-approved N95 respirator or higher (if dust generation is likely)- Chemical fume hood- Ventilated balance enclosure
Solution Preparation and Handling - Disposable nitrile gloves- Lab coat- Safety glasses with side shields- Face shield (if splash hazard exists)- Chemical fume hood
In Vitro Assays (e.g., Cell Culture) - Disposable nitrile gloves- Lab coat- Safety glasses- Biological safety cabinet (BSC)
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Disposable gown- Safety goggles- NIOSH-approved respirator- Readily accessible emergency spill kit

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in its original, tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C.[1]

2. Handling and Preparation:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. For weighing, a ventilated balance enclosure is recommended.

  • Avoid the formation of dust and aerosols.[1]

  • Ensure that an eyewash station and safety shower are easily accessible.

  • Wash hands thoroughly after handling the compound.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating solution.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound, including contaminated PPE, empty containers, and solutions, should be treated as hazardous chemical waste.

  • Containerization: Collect all waste materials in a clearly labeled, sealed, and leak-proof container.

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₉D₉N₆
Molecular Weight 315.42 g/mol
CAS Number 2469553-67-9
Storage Temperature -20°C
Occupational Exposure Limit (OEL) Not established for this compound. For the parent compound, Ruxolitinib, an OEL may be available from specialized providers.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Compound Weigh Compound in Ventilated Enclosure Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Spill_Response Initiate Spill Response Perform_Experiment->Spill_Response Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Vendor Segregate_Waste->Dispose_Waste First_Aid Administer First Aid Spill_Response->First_Aid

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.